molecular formula C13H12BFO3 B1438316 (4-((2-Fluorobenzyl)oxy)phenyl)boronic acid CAS No. 1072951-78-0

(4-((2-Fluorobenzyl)oxy)phenyl)boronic acid

Cat. No.: B1438316
CAS No.: 1072951-78-0
M. Wt: 246.04 g/mol
InChI Key: MSMQSLDBKPNEPX-UHFFFAOYSA-N
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Description

(4-((2-Fluorobenzyl)oxy)phenyl)boronic acid is a useful research compound. Its molecular formula is C13H12BFO3 and its molecular weight is 246.04 g/mol. The purity is usually 95%.
The exact mass of the compound (4-((2-Fluorobenzyl)oxy)phenyl)boronic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (4-((2-Fluorobenzyl)oxy)phenyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-((2-Fluorobenzyl)oxy)phenyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[4-[(2-fluorophenyl)methoxy]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BFO3/c15-13-4-2-1-3-10(13)9-18-12-7-5-11(6-8-12)14(16)17/h1-8,16-17H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSMQSLDBKPNEPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)OCC2=CC=CC=C2F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50655847
Record name {4-[(2-Fluorophenyl)methoxy]phenyl}boronic acid
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Molecular Weight

246.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072951-78-0
Record name {4-[(2-Fluorophenyl)methoxy]phenyl}boronic acid
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Record name 1072951-78-0
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Foundational & Exploratory

A Technical Guide to the Biological Activity of Fluorobenzyl Ether Boronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of Fluorobenzyl Ether Boronic Acids in Drug Discovery

Boronic acids and their derivatives have carved a significant niche in medicinal chemistry, evolving from versatile synthetic intermediates to key pharmacophores in approved therapeutics.[1][2] Their unique ability to form reversible covalent bonds with diols and interact with active site serine residues has positioned them as potent enzyme inhibitors.[3][4] Within this class of compounds, fluorobenzyl ether boronic acid derivatives are emerging as a subclass with significant potential, demonstrating a range of biological activities that warrant in-depth exploration. The incorporation of a fluorine atom can enhance metabolic stability and binding affinity, while the benzyl ether moiety provides a scaffold for diverse structural modifications, influencing pharmacokinetic and pharmacodynamic properties.[5]

This technical guide provides a comprehensive overview of the biological activities of fluorobenzyl ether boronic acid derivatives, delving into their synthesis, mechanisms of action, and structure-activity relationships (SAR). It is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this promising class of molecules.

Core Chemistry and Synthesis: Rationale and Methodologies

The synthesis of fluorobenzyl ether boronic acid derivatives typically involves a multi-step process, beginning with the appropriate fluorinated phenol. The general synthetic strategy is outlined below, emphasizing the rationale behind the chosen reactions.

General Synthetic Pathway

A common route to phenylboronic acids involves the reaction of a Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.[6] For fluorobenzyl ether derivatives, the synthesis commences with the protection of a hydroxyl group on a fluorinated benzene ring with a benzyl group, followed by ortho-lithiation and subsequent reaction with a borate ester.

Diagram 1: General Synthetic Scheme for Fluorobenzyl Ether Boronic Acid Derivatives

G cluster_0 Step 1: Ether Formation cluster_1 Step 2: Boronation Start Fluorophenol Derivative Reagent1 Benzyl Bromide, K2CO3, Acetone Start->Reagent1 Protection of hydroxyl group Intermediate1 Fluorobenzyl Ether Reagent1->Intermediate1 Intermediate1_ref Fluorobenzyl Ether Reagent2 1. n-BuLi, THF, -78 °C 2. B(OiPr)3 3. H3O+ Intermediate1_ref->Reagent2 Directed ortho-metalation and borylation Product Fluorobenzyl Ether Boronic Acid Reagent2->Product

Caption: Synthetic workflow for fluorobenzyl ether boronic acids.

Experimental Protocol: Synthesis of (2-Benzyloxy-5-fluorophenyl)boronic Acid

This protocol provides a detailed method for the synthesis of a key fluorobenzyl ether boronic acid derivative.

Materials:

  • 4-Fluorophenol

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • n-Butyllithium (n-BuLi) in hexanes

  • Triisopropyl borate (B(O-iPr)₃)

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (HCl), 2M

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

  • Argon gas

Step-by-Step Procedure:

  • Synthesis of 1-(Benzyloxy)-4-fluorobenzene:

    • To a solution of 4-fluorophenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add benzyl bromide (1.1 eq) dropwise and reflux the mixture for 12 hours.

    • After cooling, filter the solid and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain 1-(benzyloxy)-4-fluorobenzene.

  • Synthesis of (2-Benzyloxy-5-fluorophenyl)boronic Acid:

    • Dissolve 1-(benzyloxy)-4-fluorobenzene (1.0 eq) in anhydrous THF under an argon atmosphere.

    • Cool the solution to -78°C in a dry ice/acetone bath.

    • Add n-butyllithium (1.1 eq) dropwise, maintaining the temperature below -70°C.

    • Stir the mixture at -78°C for 2 hours.

    • Add triisopropyl borate (1.2 eq) dropwise and allow the reaction to slowly warm to room temperature overnight.

    • Quench the reaction with 2M HCl and extract with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Recrystallize the crude product from a suitable solvent system (e.g., ether/hexanes) to yield (2-benzyloxy-5-fluorophenyl)boronic acid as a white solid.

Biological Activities and Mechanisms of Action

Fluorobenzyl ether boronic acid derivatives have demonstrated inhibitory activity against various enzymes, with hormone-sensitive lipase (HSL) being a notable target.

Inhibition of Hormone-Sensitive Lipase (HSL)

HSL is a key enzyme in the mobilization of fatty acids from stored triglycerides in adipose tissue.[5] Its inhibition is a therapeutic strategy for managing conditions like type 2 diabetes and dyslipidemia.

A study on the structure-activity relationship of aryl and heteroaryl boronic acids identified (2-benzyloxy-5-fluorophenyl)boronic acid as a potent inhibitor of HSL, with an IC₅₀ value of 140 nM.[2] The proposed mechanism of inhibition involves the boronic acid moiety forming a covalent, yet reversible, bond with the catalytic serine residue in the active site of HSL.

Diagram 2: Proposed Mechanism of HSL Inhibition

G cluster_0 Enzyme Active Site cluster_1 Inhibitor cluster_2 Inhibited Complex Enzyme HSL Active Site (with Serine-OH) Complex Tetrahedral Boronate Adduct (R-B(OH)2-O-Ser) Inhibitor Fluorobenzyl Ether Boronic Acid (R-B(OH)2) Inhibitor->Enzyme Reversible Covalent Bonding

Caption: Reversible covalent inhibition of HSL by a boronic acid derivative.

Potential Anticancer and Antimicrobial Activities

While specific studies on the anticancer and antimicrobial activities of fluorobenzyl ether boronic acid derivatives are limited, the broader class of phenylboronic acids has shown promise in these areas. Phenylboronic acid and its derivatives have been investigated for their potential to target cancer cells and exhibit antimicrobial properties.[7][8][9] For instance, some halogenated phenylboronic acids have demonstrated antibacterial and antibiofilm activity against pathogenic bacteria.[10][11] The presence of the fluorobenzyl ether moiety could modulate these activities through enhanced lipophilicity and altered electronic properties, making this an important area for future research.

Structure-Activity Relationship (SAR) Insights

The biological activity of fluorobenzyl ether boronic acid derivatives is influenced by the nature and position of substituents on both the phenyl and benzyl rings.

Compound/DerivativeTargetActivity (IC₅₀)Key Structural FeaturesReference
(2-Benzyloxy-5-fluorophenyl)boronic acidHormone-Sensitive Lipase (HSL)140 nM2-benzyloxy and 5-fluoro substitution on the phenylboronic acid core.[2]
(2-Benzyloxy-5-chlorophenyl)boronic acidHormone-Sensitive Lipase (HSL)17 nMReplacement of fluorine with chlorine at the 5-position enhances potency.[2]

Key SAR Observations:

  • Halogen Substitution: The nature of the halogen at the 5-position of the phenyl ring significantly impacts HSL inhibitory activity, with chlorine being more favorable than fluorine in the reported examples.[2] This suggests that electronic effects and/or steric interactions in the enzyme's active site play a crucial role.

  • Position of the Benzyloxy Group: The ortho-positioning of the benzyloxy group appears to be important for HSL inhibition, likely contributing to the proper orientation of the boronic acid moiety for interaction with the catalytic serine.

  • The Boronic Acid Moiety: The boronic acid group is essential for the inhibitory activity, acting as the "warhead" that forms a covalent bond with the enzyme.

Future Directions and Applications

The exploration of fluorobenzyl ether boronic acid derivatives in drug discovery is still in its early stages, with significant opportunities for further research and development.

  • Expansion of Biological Targets: Screening of existing and novel fluorobenzyl ether boronic acid derivatives against a wider range of enzymes, particularly proteases and esterases, could uncover new therapeutic applications.

  • Systematic SAR Studies: A more comprehensive investigation into the effects of substituents on both the phenyl and benzyl rings is needed to develop a detailed understanding of the SAR and to guide the design of more potent and selective inhibitors.

  • Pharmacokinetic Profiling: In-depth studies on the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds are crucial for their advancement as potential drug candidates. The fluorine atom is anticipated to improve metabolic stability, a hypothesis that requires experimental validation.

  • Prodrug Strategies: The boronic acid moiety can be masked as a boronate ester to improve stability and oral bioavailability. Such prodrug approaches could be explored for fluorobenzyl ether boronic acid derivatives.

Conclusion

Fluorobenzyl ether boronic acid derivatives represent a promising class of compounds with demonstrated biological activity, particularly as enzyme inhibitors. The foundational work on their synthesis and the initial insights into their structure-activity relationships provide a strong basis for future research. As our understanding of the interplay between the fluorobenzyl ether scaffold and the reactive boronic acid moiety deepens, we can anticipate the development of novel and effective therapeutic agents targeting a range of diseases.

References

  • Organic Chemistry Portal. (n.d.). Benzylboronic acid or boronate synthesis. Retrieved from [Link]

  • Zhang, Y., et al. (2018). Design, synthesis and biological evaluation of benzyloxyphenyl-methylaminophenol derivatives as STAT3 signaling pathway inhibitors. Bioorganic & Medicinal Chemistry, 26(15), 4433-4443.
  • Arianingrum, R., et al. (2021). Biological Activity Evaluation and In Silico Studies of Polyprenylated Benzophenones from Garcinia celebica. Biomedicines, 9(11), 1654.
  • Klinszporn, L., et al. (2020). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. Molecules, 25(4), 856.
  • You, Y., et al. (2022). Phenylboronic acid-functionalized silver nanoparticles for highly efficient and selective bacterial killing. Nanoscale, 14(11), 4266-4275.
  • Wozniak, K., et al. (2018). Discovering simple phenylboronic acid and benzoxaborole derivatives for experimental oncology – phase cycle-specific inducers of apoptosis in A2780 ovarian cancer cells. Oncotarget, 9(50), 29447–29463.
  • Silva, F., et al. (2020).
  • Raines, R. T., et al. (2016). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 113(48), 13682-13687.
  • Large, M. S., et al. (2007). Structure-activity relationship for aryl and heteroaryl boronic acid inhibitors of hormone-sensitive lipase. Bioorganic & Medicinal Chemistry Letters, 17(12), 3378-3381.
  • Li, X., et al. (2015). Boronic acid-based enzyme inhibitors: a review of recent progress. Future Medicinal Chemistry, 7(12), 1599-1620.
  • Zare, M., et al. (2023). Synthesis and Antimicrobial Activity of the Pathogenic E. coli Strains of p-Quinols: Additive Effects of Copper-Catalyzed Addition of Aryl Boronic Acid to Benzoquinones. Molecules, 28(2), 775.
  • Lee, J. H., et al. (2024). Antibacterial and antibiofilm activity of halogenated phenylboronic acids against Vibrio parahaemolyticus and Vibrio harveyi. Frontiers in Microbiology, 15, 1358933.
  • Li, Y., et al. (2022).
  • Salman, H. D., et al. (2025). Antibacterial activity of phenylboronic acid on pathogenic isolates of Escherichia coli and Staphylococcus aureus. Pharmakeftiki, 37(2S), 407-411.
  • Wang, Y., et al. (2019). Antiviral Activity of Benzoic Acid Derivative NC-5 Against Influenza A Virus and Its Neuraminidase Inhibition. International Journal of Molecular Sciences, 20(24), 6261.
  • Golebiowski, A., et al. (2010).
  • Gornik, A., et al. (2025). Phenylboronic acid in targeted cancer therapy and diagnosis. Theranostics, 15(4), 1475-1496.
  • Kim, M. S., et al. (2021). Anticoronaviral Activity of the Natural Phloroglucinols, Dryocrassin ABBA and Filixic Acid ABA from the Rhizome of Dryopteris crassirhizoma by Targeting the Main Protease of SARS-CoV-2. Pharmaceuticals, 14(10), 1042.
  • Pasanen, M., et al. (2019).
  • Zhou, S., et al. (2022). Phenylboronic acid-modified nanoparticles for cancer treatment.
  • Seley-Radtke, K. L., et al. (2016). 1,6-Bis[(benzyloxy)methyl]uracil derivatives-Novel antivirals with activity against HIV-1 and influenza H1N1 virus. Bioorganic & Medicinal Chemistry, 24(11), 2528-2537.
  • Yang, W., et al. (2015). Boronic acid-based enzyme inhibitors: a review of recent progress. Future Medicinal Chemistry, 7(12), 1599-1620.

Sources

A Senior Application Scientist's Guide to Organoboron Compounds: The Cornerstone of Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: From Academic Curiosity to Industrial Powerhouse

The story of organoboron compounds in organic synthesis is a testament to the power of fundamental research in revolutionizing how we build molecules. What began with the pioneering work of H.C. Brown on hydroboration (1979 Nobel Prize) and was later catapulted into the mainstream by Akira Suzuki's development of palladium-catalyzed cross-coupling reactions (2010 Nobel Prize), has become an indispensable tool for chemists in every sector.[1] Their remarkable stability, high functional group tolerance, and low toxicity have established them not merely as reagents, but as foundational building blocks for creating everything from life-saving pharmaceuticals to advanced organic materials.[1][2]

This guide is designed for the practicing researcher and drug development professional. It moves beyond simple reaction schemes to explore the causality behind experimental choices, offering field-proven insights into the synthesis, manipulation, and strategic application of these versatile compounds. We will delve into the mechanistic underpinnings of their reactivity and provide practical, validated protocols to empower your own synthetic endeavors.

The Organoboron Nucleophile: Understanding the Carbon-Boron Bond

At the heart of an organoboron compound's utility is the unique nature of the carbon-boron (C-B) bond. The boron atom in a typical boronic acid or ester is sp²-hybridized, resulting in a trigonal planar geometry. This configuration leaves a vacant p-orbital on the boron atom, making it electron-deficient and a mild Lewis acid.[3][4] This Lewis acidity is the key to its reactivity; it allows for activation by Lewis bases, a critical step in its most famous reactions.[3] Despite this, the C-B bond itself has low polarity, contributing to the overall stability and functional group compatibility of the compounds.[5]

The Synthetic Chemist's Toolkit: Preparing Organoboron Building Blocks

A diverse array of methods exists to forge the C-B bond, allowing for the preparation of a vast library of building blocks. The choice of method is dictated by the desired structure, available starting materials, and required functional group tolerance.

  • From Organometallics: A classic and reliable laboratory-scale method involves the reaction of organolithium or Grignard reagents with trialkyl borates (e.g., trimethyl or triisopropyl borate).[2][6] The initial "ate" complex is subsequently hydrolyzed to yield the boronic acid. This method is powerful but can be limited by the functional group tolerance of the highly reactive organometallic precursor.

  • Hydroboration: The addition of a boron-hydride bond across a double or triple bond remains a cornerstone of organoboron synthesis.[7] The use of sterically hindered boranes, such as 9-borabicyclo[3.3.1]nonane (9-BBN) or disiamylborane, provides exceptional regioselectivity, typically adding to the less sterically hindered carbon, and offers a pathway to alkylboron reagents.[5]

  • Transition-Metal-Catalyzed Borylation: Modern synthesis increasingly relies on catalytic C-H borylation and the Miyaura borylation reaction.

    • Miyaura Borylation: This involves the palladium-catalyzed cross-coupling of an aryl or vinyl halide/triflate with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂). It offers excellent functional group tolerance and provides direct access to stable boronic esters.

    • C-H Borylation: Representing the cutting edge of efficiency, this method uses iridium or rhodium catalysts to directly convert a C-H bond into a C-B bond.[8][9] These reactions are highly valued for their atom economy and ability to functionalize otherwise inert positions.[10] Selectivity is often directed by sterics, favoring the borylation of primary C-H bonds over secondary or tertiary ones.[10][11]

SynthesisRoutes cluster_start Starting Materials cluster_method Synthetic Method cluster_product Product Alkene/Alkyne Alkene/Alkyne Hydroboration Hydroboration (e.g., 9-BBN) Alkene/Alkyne->Hydroboration Ar/Vinyl-X Aryl/Vinyl Halide or Triflate Miyaura Miyaura Borylation (Pd cat., B₂pin₂) Ar/Vinyl-X->Miyaura R-MgX/Li Grignard/Organolithium Organometallic Reaction with B(OR)₃ followed by Hydrolysis R-MgX/Li->Organometallic Alkane/Arene Alkane/Arene (C-H) CH_Borylation C-H Borylation (Ir or Rh cat.) Alkane/Arene->CH_Borylation Product Organoboron Compound (Boronic Acid / Ester) Hydroboration->Product Miyaura->Product Organometallic->Product CH_Borylation->Product

Caption: Key synthetic pathways to organoboron compounds.

The Suzuki-Miyaura Coupling: A Pillar of C-C Bond Formation

The palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate is arguably the most important application of this compound class.[1] Its widespread adoption is due to its operational simplicity, mild reaction conditions, and commercial availability of a vast array of reagents.[12][13]

The Catalytic Cycle: A Mechanistic Deep Dive

Understanding the mechanism is paramount for troubleshooting and optimizing the reaction. The process is a catalytic cycle involving palladium cycling between the Pd(0) and Pd(II) oxidation states.[12][14]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organic electrophile (R¹-X), forming a Pd(II) complex. This is often the rate-determining step of the cycle.[14]

  • Transmetalation: This is the crucial step where the organic group from the boron reagent is transferred to the palladium center. For this to occur efficiently, the boronic acid must first be activated by a base. The base reacts with the Lewis acidic boronic acid (R²-B(OH)₂) to form a more nucleophilic boronate species (e.g., [R²-B(OH)₃]⁻).[15] This "ate" complex readily transfers its R² group to the Pd(II) center, displacing the halide.

  • Reductive Elimination: The two organic fragments (R¹ and R²) on the palladium center couple and are eliminated from the metal, forming the new C-C bond (R¹-R²). This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[12][14]

SuzukiCycle pd0 Pd(0)L₂ (Active Catalyst) pd2_ox R¹-Pd(II)L₂-X pd0->pd2_ox pd2_trans R¹-Pd(II)L₂-R² pd2_ox->pd2_trans pd2_trans->pd0 product R¹-R² ox_add_text Oxidative Addition trans_text Transmetalation red_elim_text Reductive Elimination r1x R¹-X (Aryl/Vinyl Halide) boronate [R²-B(OH)₃]⁻ (Activated Boronate)

Caption: The palladium-catalyzed Suzuki-Miyaura cross-coupling cycle.
Causality in Component Selection

A successful Suzuki coupling is a self-validating system where each component has a specific, critical role.

ComponentRole & RationaleCommon Examples & Field Insights
Palladium Source Serves as the pre-catalyst that generates the active Pd(0) species in situ.Pd(PPh₃)₄: Air-sensitive but often used as it's already Pd(0).PdCl₂(dppf): An air-stable Pd(II) pre-catalyst that is reliably reduced in the reaction mixture. Excellent for a wide range of substrates.
Ligand Stabilizes the palladium catalyst, influences its reactivity, and prevents precipitation of palladium black.Triphenylphosphine (PPh₃): A standard, general-purpose ligand.Buchwald/Hartwig Ligands: Sterically hindered biaryl phosphines that are highly effective for coupling challenging substrates like aryl chlorides.
Base Crucial for activating the boronic acid. Forms the boronate "ate" complex, increasing the nucleophilicity of the organic group and facilitating its transfer to palladium.[15]K₂CO₃, Cs₂CO₃: Strong bases often used with aqueous solvent mixtures.K₃PO₄: A non-nucleophilic base, often preferred for sensitive substrates.KF: Can be used under anhydrous conditions, useful for substrates with base-labile groups like esters.[15]
Solvent Solubilizes reactants and catalyst; influences reaction rate and outcome.Toluene, Dioxane, THF: Common organic solvents.Often run as a biphasic mixture with water to dissolve the inorganic base and facilitate boronate formation.[12]
Field-Proven Experimental Protocol: A General Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of an aryl bromide with an arylboronic acid. Note: All chemical handling should be performed in accordance with established laboratory safety practices.[16]

Materials:

  • Aryl Bromide (1.0 mmol, 1.0 equiv)

  • Arylboronic Acid (1.2 mmol, 1.2 equiv)

  • PdCl₂(dppf)·CH₂Cl₂ (0.03 mmol, 3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (4 mL)

  • Deionized Water (1 mL)

Procedure:

  • Vessel Preparation: To a clean, dry reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), PdCl₂(dppf)·CH₂Cl₂ (3 mol%), and K₂CO₃ (2.0 mmol).

  • Solvent Addition: Add 1,4-dioxane (4 mL) and deionized water (1 mL) to the vial.

  • Inert Atmosphere: Seal the vial with a cap containing a PTFE septum. Evacuate the vial and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times. Causality: This is critical to remove oxygen, which can oxidize the Pd(0) catalyst and lead to side reactions and catalyst deactivation.

  • Reaction: Place the vial in a pre-heated heating block or oil bath at 80-100 °C. Stir vigorously for the duration of the reaction (typically 4-12 hours).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the limiting starting material.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (10 mL) and water (10 mL). Separate the organic layer. Wash the organic layer with brine (1 x 10 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure biaryl product.

Expanding the Toolbox: Advanced Organoboron Reagents

While boronic acids are the most common reagents, challenges with their stability and reactivity have spurred the development of superior alternatives for specific applications.

Reagent ClassStructureKey Advantages & Rationale
Boronic Acids R-B(OH)₂Widely available, reactive. However, can be prone to dehydration to form boroxines and decomposition via protodeboronation.
Potassium Organotrifluoroborates [R-BF₃]⁻K⁺Exceptionally stable, crystalline solids that are air- and moisture-stable, allowing for indefinite storage.[17][18] Their stability stems from the tetracoordinate boron center, which is less susceptible to decomposition pathways.
MIDA Boronates R-B(MIDA)Benchtop stable solids compatible with a wide range of anhydrous reaction conditions, including chromatography.[19][20] The N-methyliminodiacetic acid (MIDA) ligand acts as a robust protecting group for the boronic acid.[21]
MIDA Boronates: Enabling Iterative Cross-Coupling

The development of MIDA boronates has been a breakthrough for the synthesis of complex molecules.[19] Because the MIDA boronate is unreactive under standard Suzuki conditions, it can be carried through multiple synthetic steps.[20][21] The boronic acid can then be unmasked at will using mild aqueous basic conditions (e.g., NaHCO₃ or NaOH) for a subsequent cross-coupling.[21] This enables an "iterative cross-coupling" strategy, where complex molecules are built up piece-by-piece from bifunctional building blocks.[19][22]

MIDA_Workflow start Br-Ar¹-B(MIDA) step1 Suzuki Coupling 1 + (X-Ar²) start->step1 intermediate X-Ar²-Ar¹-B(MIDA) step1->intermediate deprotection Deprotection (aq. Base) intermediate->deprotection intermediate_ba X-Ar²-Ar¹-B(OH)₂ deprotection->intermediate_ba step2 Suzuki Coupling 2 + (Y-Ar³) intermediate_ba->step2 final_product Y-Ar³-Ar²-Ar¹ step2->final_product

Caption: Workflow for iterative synthesis using a MIDA boronate building block.

Impact on Drug Discovery and Medicinal Chemistry

The influence of organoboron chemistry on modern medicine is profound. The Suzuki-Miyaura reaction is one of the most frequently used reactions in medicinal chemistry for the synthesis of biaryl compounds, a privileged structure capable of binding to multiple biological receptors.[13]

Furthermore, organoboron compounds themselves have emerged as powerful pharmacophores. The Lewis acidic boron atom can form reversible covalent bonds with target proteins, leading to potent biological activity.[23]

FDA-Approved Drugs Featuring Boron:

  • Bortezomib (Velcade®): A proteasome inhibitor for treating multiple myeloma.[24]

  • Tavaborole (Kerydin®): An antifungal agent for treating onychomycosis.[24][25]

  • Crisaborole (Eucrisa®): An anti-inflammatory agent for atopic dermatitis.[24][25]

The unique properties of boron have also led to its use in Boron Neutron Capture Therapy (BNCT), a targeted radiation cancer therapy.[24]

Safety and Handling Considerations

While organoboron compounds are generally considered less toxic and more stable than many other organometallic reagents, they are still active chemical substances that demand respect and proper handling.[2]

  • General Handling: Avoid creating and inhaling dust.[26] Use adequate ventilation and standard personal protective equipment (gloves, safety glasses). Store reagents in tightly sealed containers in a cool, dry place.[26]

  • Toxicity: The toxicological properties of many specific organoboron compounds have not been fully investigated.[27] However, the ultimate byproduct of their reactions is often boric acid, which is relatively benign.[28]

  • Disposal: All chemical waste should be disposed of in accordance with local and institutional regulations.

Conclusion and Future Horizons

Organoboron compounds have fundamentally reshaped the landscape of organic synthesis. Their stability, versatility, and the sheer power of the Suzuki-Miyaura coupling have made the construction of complex molecules more efficient and accessible. The ongoing development of new reagents like MIDA boronates and more advanced catalytic methods like C-H borylation continues to push the boundaries of what is possible. For the foreseeable future, the humble organoboron building block will remain an essential and powerful tool in the arsenal of the research scientist and drug development professional.

References

  • ORGANOBORON COMPOUNDS AND THEIR USES IN ORGANIC SYNTHESIS. (n.d.). DergiPark. Retrieved January 28, 2026, from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved January 28, 2026, from [Link]

  • Organoboron Compounds. (2021, June 25). Encyclopedia.pub. Retrieved January 28, 2026, from [Link]

  • The organoboron compounds: their Lewis acidity and catalytic activity. (n.d.). Taylor & Francis Online. Retrieved January 28, 2026, from [Link]

  • Suzuki-Miyaura Cross-Coupling Reaction. (n.d.). News-Medical.Net. Retrieved January 28, 2026, from [Link]

  • Organoboron compounds Definition. (n.d.). Fiveable. Retrieved January 28, 2026, from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 28, 2026, from [Link]

  • Synthesis and Application of Organoboron Compounds. (n.d.). Semantic Scholar. Retrieved January 28, 2026, from [Link]

  • Recent advances in the synthesis and reactivity of MIDA boronates. (n.d.). Royal Society of Chemistry. Retrieved January 28, 2026, from [Link]

  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved January 28, 2026, from [Link]

  • Organoboron chemistry. (n.d.). Wikipedia. Retrieved January 28, 2026, from [Link]

  • recent advances in photoinduced synthetic approaches to organoboron compounds. (n.d.). National Institutes of Health. Retrieved January 28, 2026, from [Link]

  • Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. (n.d.). ACS Publications. Retrieved January 28, 2026, from [Link]

  • Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. (n.d.). National Institutes of Health. Retrieved January 28, 2026, from [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). PubMed Central. Retrieved January 28, 2026, from [Link]

  • Catalytic, Undirected Borylation of Tertiary C–H Bonds in Bicyclo[1.1.1]pentanes and Bicyclo[2.1.1]hexanes. (n.d.). ChemRxiv. Retrieved January 28, 2026, from [Link]

  • iterative cross-coupling with mida boronates by eric paul gillis dissertation. (n.d.). University of Illinois. Retrieved January 28, 2026, from [Link]

  • The Rise of Boron-Containing Compounds: Advancements in Synthesis, Medicinal Chemistry, and Emerging Pharmacology. (n.d.). ACS Publications. Retrieved January 28, 2026, from [Link]

  • Recent Advances in the Synthesis of Borinic Acid Derivatives. (n.d.). MDPI. Retrieved January 28, 2026, from [Link]

  • Transition-Metal-Catalyzed Silylation and Borylation of C–H Bonds for the Synthesis and Functionalization of Complex Molecules. (2023, September 26). ACS Publications. Retrieved January 28, 2026, from [Link]

  • Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. (2008, May 18). Wipf Group, University of Pittsburgh. Retrieved January 28, 2026, from [Link]

  • Boron Safety Data Sheet. (n.d.). ESPI Metals. Retrieved January 28, 2026, from [Link]

  • Suzuki Coupling Mechanism and Applications. (2018, July 17). YouTube. Retrieved January 28, 2026, from [Link]

  • 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. (n.d.). Wiley-VCH. Retrieved January 28, 2026, from [Link]

  • Working with Hazardous Chemicals. (n.d.). Organic Syntheses. Retrieved January 28, 2026, from [Link]

  • Recent Advances in the Construction of Fluorinated Organoboron Compounds. (2021, December 30). JACS Au. Retrieved January 28, 2026, from [Link]

  • Cross-Coupling Reactions: A Practical Guide. (2025, August 6). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Catalytic undirected borylation of tertiary C–H bonds in bicyclo[1.1.1]pentanes and bicyclo[2.1.1]hexanes. (n.d.). PubMed Central. Retrieved January 28, 2026, from [Link]

  • (PDF) Progress in the medical chemistry of organoboron compounds. (2025, August 5). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (n.d.). MDPI. Retrieved January 28, 2026, from [Link]

  • Cross-Coupling and Chemical Bond Formation of Organotrifluoroborate Nucleophiles in Chemistry. (n.d.). Longdom Publishing. Retrieved January 28, 2026, from [Link]

  • Iterative cross-coupling with MIDA boronates. (2016, September 9). IDEALS - University of Illinois. Retrieved January 28, 2026, from [Link]

  • Arylboronic acid or boronate synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 28, 2026, from [Link]

  • Borylation. (n.d.). Wikipedia. Retrieved January 28, 2026, from [Link]

  • Electrochemical synthesis and transformation of organoboron compounds. (n.d.). Royal Society of Chemistry. Retrieved January 28, 2026, from [Link]

  • Advances in Organoboron Chemistry towards Organic Synthesis — Volume Preface. (n.d.). Thieme Chemistry. Retrieved January 28, 2026, from [Link]

  • Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. (n.d.). Organic Chemistry Portal. Retrieved January 28, 2026, from [Link]

  • IRIDIUM-CATALYZED C-H BORYLATION. (2022, November 1). University of Illinois. Retrieved January 28, 2026, from [Link]

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  • Green and Efficient Procedure for Suzuki–Miyaura and Mizoroki–Heck Coupling Reactions Using Palladium Catalyst. (n.d.). SciSpace. Retrieved January 28, 2026, from [Link]

  • Recent Advances in Borane Chemistry. (2025, August 10). ResearchGate. Retrieved January 28, 2026, from [Link]

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A Technical Guide to the Discovery and Application of Novel Boronic Acid Derivatives in Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

The role of boronic acids and their derivatives in modern drug discovery and development is nothing short of transformative. From their pivotal function in carbon-carbon bond formation to their increasing use as pharmacophores, these organoboron compounds have provided medicinal chemists with a versatile and powerful toolkit. This guide is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of the core principles and practical methodologies for the discovery and application of novel boronic acid derivatives as pharmaceutical intermediates. We will move beyond simple protocols to dissect the underlying chemistry, enabling you to make informed, experience-driven decisions in your own research endeavors.

The Enduring Significance of Boronic Acids in Medicinal Chemistry

Boronic acids (R-B(OH)₂) and their corresponding esters are organoboron compounds distinguished by a boron atom connected to an alkyl or aryl group and two hydroxyl groups. Their prominence in pharmaceutical sciences is primarily due to their unique chemical properties:

  • Lewis Acidity: The vacant p-orbital on the boron atom imparts Lewis acidity, allowing for reversible covalent interactions with nucleophiles like diols, amino acids, and active site serines in enzymes. This property is increasingly exploited in the design of reversible covalent inhibitors.

  • Stability and Handling: Generally, boronic acids are crystalline solids that are stable to air and moisture, making them amenable to standard laboratory handling and purification techniques.

  • Versatility in Cross-Coupling Reactions: They are indispensable reagents in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which has become a cornerstone of modern synthetic organic chemistry for its reliability and functional group tolerance in forming C-C bonds.

This combination of stability, reactivity, and biological compatibility has cemented their status as "privileged" building blocks in the synthesis of numerous approved drugs, including the blockbuster proteasome inhibitor Velcade® (bortezomib) and the antibacterial agent Vabomere® (vaborbactam).

Strategic Pathways to Novel Boronic Acid Derivatives: A Synthetic Overview

The discovery of novel pharmaceutical intermediates hinges on the efficient and diverse synthesis of boronic acid derivatives. The choice of synthetic route is dictated by factors such as the desired structural complexity, scale, and the nature of available starting materials.

The Workhorse: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction remains the most prevalent method for synthesizing aryl and heteroaryl boronic acids. The general workflow involves the palladium-catalyzed reaction of an organohalide with a diboron reagent.

This protocol outlines a typical lab-scale synthesis of a boronic ester derivative from an aryl bromide.

Materials:

  • Aryl bromide (1.0 eq)

  • Bis(pinacolato)diboron (B₂pin₂) (1.1 eq)

  • Potassium acetate (KOAc) (3.0 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)

  • 1,4-Dioxane (anhydrous)

Procedure:

  • To an oven-dried Schlenk flask, add the aryl bromide, B₂pin₂, and KOAc.

  • Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add Pd(dppf)Cl₂ and anhydrous 1,4-dioxane.

  • Heat the reaction mixture to 80-100 °C and stir for 2-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove inorganic salts and the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxidation. An inert atmosphere is crucial to prevent catalyst deactivation and ensure high yields.

  • Base (KOAc): The base plays a critical role in the transmetalation step of the catalytic cycle. KOAc is a moderately weak base, which is often sufficient and helps to minimize side reactions that can occur with stronger bases.

  • Ligand (dppf): The dppf ligand stabilizes the palladium center and facilitates the key steps of oxidative addition and reductive elimination in the catalytic cycle. Its choice can significantly impact reaction efficiency and scope.

Emerging Synthetic Frontiers

While the Suzuki-Miyaura reaction is robust, the field is continuously evolving. C-H activation and borylation, for instance, offer a more atom-economical approach by directly converting a C-H bond to a C-B bond, bypassing the need for pre-functionalized starting materials like organohalides.

Purification and Characterization: Ensuring Pharmaceutical Grade Quality

The purity of a pharmaceutical intermediate is non-negotiable. Boronic acids present unique challenges and opportunities in purification and characterization.

Purification Strategies
  • Recrystallization: For many crystalline boronic acids, recrystallization is a highly effective and scalable method for achieving high purity.

  • Chromatography: Silica gel chromatography is standard for lab-scale purification. However, the acidic nature of silica can sometimes lead to degradation. Using a neutral support like alumina or deactivated silica can be beneficial.

  • Biphasic Extraction: A common technique involves dissolving the crude boronic acid in an organic solvent and extracting it into a basic aqueous solution (e.g., NaOH). The boronate salt is then washed with an organic solvent to remove non-acidic impurities. The aqueous layer is then acidified, and the purified boronic acid is extracted back into an organic solvent.

The following diagram illustrates a decision-making workflow for purifying a novel boronic acid derivative.

Caption: A decision-tree for boronic acid purification.

Analytical Characterization

A suite of analytical techniques is required to confirm the structure and purity of the synthesized boronic acid derivative.

Technique Purpose Expected Observations
¹H and ¹³C NMR Structural elucidation and purity assessment.Confirms the chemical structure and identifies organic impurities.
¹¹B NMR Confirms the presence and chemical environment of the boron atom.A broad singlet is typically observed between +20 and +30 ppm for boronic acids.
LC-MS Purity assessment and mass confirmation.Provides the molecular weight and purity profile.
FT-IR Functional group identification.Shows characteristic O-H and B-O stretches.
Melting Point Purity indicator for crystalline solids.A sharp melting point range suggests high purity.

Application in Active Pharmaceutical Ingredient (API) Synthesis

The true value of these intermediates is realized in their application in the synthesis of complex APIs. The Suzuki-Miyaura coupling is again a prime example, used to construct the biaryl core of many drugs, including sartans (e.g., Losartan) for hypertension.

The following diagram details the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

suzuki_cycle cluster_cat Catalytic Cycle cluster_boron Boron Activation pd0 Pd(0)L₂ ox_add Oxidative Addition pd_complex1 R¹-Pd(II)L₂-X pd0->pd_complex1 R¹-X transmetal Transmetalation pd_complex2 R¹-Pd(II)L₂-R² pd_complex1->pd_complex2 [R²-B(OR)₂]⁻ pd_complex2->pd0 R¹-R² red_elim Reductive Elimination boronic R²-B(OH)₂ boronate [R²-B(OH)₃]⁻ boronic->boronate + Base base Base (e.g., OH⁻)

Caption: The catalytic cycle of Suzuki-Miyaura coupling.

The reaction begins with the oxidative addition of an organohalide (R¹-X) to the active Pd(0) catalyst. This is followed by transmetalation with a boronate species (formed by the activation of the boronic acid with a base), which transfers the organic group (R²) to the palladium center. The final step is reductive elimination, which forms the desired C-C bond (R¹-R²) and regenerates the Pd(0) catalyst.

Future Outlook

The discovery of novel boronic acid derivatives will continue to be a driving force in pharmaceutical innovation. Key areas of future development include:

  • Photoredox Catalysis: Light-mediated reactions are enabling new pathways for borylation under milder conditions.

  • Flow Chemistry: Continuous flow reactors offer improved safety, scalability, and control over boronic acid synthesis.

  • Biocatalysis: The use of enzymes to catalyze C-B bond formation is a growing area of interest for sustainable and highly selective synthesis.

By mastering the principles outlined in this guide, researchers can more effectively navigate the challenges of synthesis, purification, and application, ultimately accelerating the journey from a novel intermediate to a life-saving therapeutic.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Sincerity of Suzuki-Miyaura Cross-Coupling. Angewandte Chemie International Edition, 53(15), 3925-3928. [Link]

  • Thomas, A. A., & Janda, K. D. (2006). Dppf: A Versatile and Effective Ligand in Modern Organic Synthesis. Journal of Organometallic Chemistry, 691(26), 5399-5411. [Link]

  • Hartwig, J. F. (2011). Borylation and Silylation of C–H Bonds: A New Strategy for Molecular Construction. Accounts of Chemical Research, 44(8), 582-594. [Link]

  • Han, F. S. (2013). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews, 42(12), 5270-5298. [Link]

Methodological & Application

Application Notes and Protocols for the Synthesis of Substituted Biaryl Compounds Using (4-((2-Fluorobenzyl)oxy)phenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Architectural Elegance of Biaryl Scaffolds

Substituted biaryl motifs are fundamental structural units in a vast array of functional molecules, from life-saving pharmaceuticals to advanced materials. Their prevalence underscores the continuous need for robust and versatile synthetic methodologies for their construction. The Suzuki-Miyaura cross-coupling reaction has emerged as a cornerstone technology in this field, offering a powerful and reliable means to forge carbon-carbon bonds between sp²-hybridized centers.[1] This palladium-catalyzed reaction between an organoboron species, typically a boronic acid, and an organohalide has revolutionized the synthesis of complex organic molecules due to its mild reaction conditions and broad functional group tolerance.[2][3]

This guide provides a detailed exploration of the synthesis and application of a specific, yet highly versatile, building block: (4-((2-Fluorobenzyl)oxy)phenyl)boronic acid . The introduction of the 2-fluorobenzyl ether moiety offers several strategic advantages in drug discovery and materials science. The fluorine atom can modulate the electronic properties of the molecule, enhance metabolic stability, and facilitate favorable interactions with biological targets. The ether linkage provides conformational flexibility, which can be crucial for optimizing binding affinities.

This document will first detail a robust protocol for the synthesis of (4-((2-Fluorobenzyl)oxy)phenyl)boronic acid, followed by comprehensive application notes and a step-by-step protocol for its use in the Suzuki-Miyaura cross-coupling reaction to generate a variety of substituted biaryl compounds.

Part 1: Synthesis of (4-((2-Fluorobenzyl)oxy)phenyl)boronic Acid

Step 1: Etherification of 4-Bromophenol with 2-Fluorobenzyl Bromide

The initial step involves a Williamson ether synthesis to couple 4-bromophenol with 2-fluorobenzyl bromide. The choice of a strong base, such as sodium hydride, ensures complete deprotonation of the phenol to form the more nucleophilic phenoxide, which then displaces the bromide from the benzyl halide.

Reaction Scheme:

Experimental Protocol:

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a solution of 4-bromophenol (1.0 equivalent) in anhydrous THF dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until hydrogen gas evolution ceases.

  • Cool the mixture back to 0 °C and add a solution of 2-fluorobenzyl bromide (1.1 equivalents) in anhydrous THF dropwise.

  • Let the reaction mixture stir at room temperature overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-bromo-4-((2-fluorobenzyl)oxy)benzene.

Step 2: Borylation of 1-Bromo-4-((2-fluorobenzyl)oxy)benzene

The second step involves the conversion of the aryl bromide to the corresponding boronic acid. This is typically achieved through a lithium-halogen exchange followed by quenching with a trialkyl borate, or more conveniently, through a palladium-catalyzed Miyaura borylation reaction. The latter is often preferred due to its milder reaction conditions and broader functional group tolerance.

Reaction Scheme:

Experimental Protocol (Miyaura Borylation):

  • In a flame-dried Schlenk flask, combine 1-bromo-4-((2-fluorobenzyl)oxy)benzene (1.0 equivalent), bis(pinacolato)diboron (1.1 equivalents), a palladium catalyst such as Pd(dppf)Cl₂ (0.03 equivalents), and a base like potassium acetate (3.0 equivalents).

  • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Add a degassed solvent, such as dioxane or toluene.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite and wash with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • The resulting pinacol boronate ester can often be used directly in the subsequent Suzuki-Miyaura coupling. Alternatively, it can be hydrolyzed to the boronic acid by stirring with an aqueous acid (e.g., HCl) or by purification on silica gel.

DOT Diagram: Synthesis of (4-((2-Fluorobenzyl)oxy)phenyl)boronic Acid

Synthesis_Workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Miyaura Borylation 4-Bromophenol 4-Bromophenol NaH_THF NaH, THF 4-Bromophenol->NaH_THF 2-Fluorobenzyl_Bromide 2-Fluorobenzyl_Bromide 2-Fluorobenzyl_Bromide->NaH_THF Intermediate_Ether 1-Bromo-4-((2-fluorobenzyl)oxy)benzene NaH_THF->Intermediate_Ether Pd_Catalyst Pd Catalyst, Base Intermediate_Ether->Pd_Catalyst Bis(pinacolato)diboron Bis(pinacolato)diboron Bis(pinacolato)diboron->Pd_Catalyst Target_Boronic_Acid (4-((2-Fluorobenzyl)oxy)phenyl)boronic acid Pd_Catalyst->Target_Boronic_Acid

Caption: Synthetic workflow for (4-((2-Fluorobenzyl)oxy)phenyl)boronic acid.

Part 2: Application in Suzuki-Miyaura Cross-Coupling

(4-((2-Fluorobenzyl)oxy)phenyl)boronic acid is an excellent coupling partner in Suzuki-Miyaura reactions for the synthesis of a wide range of substituted biaryl compounds. The electron-rich nature of the phenylboronic acid, due to the oxygen atom of the ether linkage, generally leads to efficient transmetalation.[4]

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.

  • Transmetalation: The boronic acid, activated by a base, transfers its organic group to the Pd(II) center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the biaryl product (Ar-Ar').

DOT Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition ArPd(II)XL2 Ar-Pd(II)(X)L₂ Oxidative_Addition->ArPd(II)XL2 Transmetalation Transmetalation ArPd(II)XL2->Transmetalation ArPd(II)Ar'L2 Ar-Pd(II)(Ar')L₂ Transmetalation->ArPd(II)Ar'L2 Reductive_Elimination Reductive Elimination ArPd(II)Ar'L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar' Ar-X Ar-X Ar-X->Oxidative_Addition Ar'B(OH)2 Ar'B(OH)₂ Ar'B(OH)2->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol for Suzuki-Miyaura Cross-Coupling

This protocol provides a general procedure for the coupling of (4-((2-Fluorobenzyl)oxy)phenyl)boronic acid with a generic aryl bromide. Optimization of the reaction conditions may be necessary for specific substrates.

Experimental Protocol:

  • To a Schlenk tube, add the aryl bromide (1.0 equivalent), (4-((2-Fluorobenzyl)oxy)phenyl)boronic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 equivalents), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equivalents).

  • Evacuate and backfill the tube with an inert gas (nitrogen or argon) three times.

  • Add a degassed solvent system (e.g., a mixture of toluene and water, or dioxane and water).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Key Experimental Considerations and Optimization

The success of a Suzuki-Miyaura coupling reaction is highly dependent on the judicious choice of several key parameters.

ParameterChoices and ConsiderationsRationale and Causality
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine ligand (e.g., SPhos, XPhos), Pd(dppf)Cl₂The choice of catalyst and ligand is crucial for efficient oxidative addition and reductive elimination.[5] For electron-rich aryl halides or sterically hindered substrates, more electron-rich and bulky ligands are often required to promote the reaction.[2]
Base Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃), Phosphates (K₃PO₄), Hydroxides (NaOH, KOH)The base is essential for the activation of the boronic acid to facilitate transmetalation.[6] The strength and solubility of the base can significantly impact the reaction rate and yield. Cesium carbonate is often effective for challenging couplings due to its high solubility in organic solvents.
Solvent Toluene/Water, Dioxane/Water, DMF, THF/WaterThe solvent system must be able to dissolve both the organic and inorganic reagents. A mixture of an organic solvent and water is commonly used to facilitate the dissolution of the base and the boronic acid salt.
Temperature 80-110 °CHigher temperatures generally increase the reaction rate. However, excessive heat can lead to catalyst decomposition or side reactions.
Aryl Halide Aryl iodides > Aryl bromides > Aryl chloridesThe reactivity of the aryl halide follows the order of bond dissociation energy (C-I < C-Br < C-Cl). More reactive catalysts and ligands are often required for less reactive aryl chlorides.

Conclusion

(4-((2-Fluorobenzyl)oxy)phenyl)boronic acid is a valuable and versatile building block for the synthesis of substituted biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. The protocols and guidelines presented in this document provide a comprehensive framework for both the synthesis of this key intermediate and its application in the construction of complex molecular architectures relevant to drug discovery and materials science. By understanding the underlying mechanistic principles and carefully selecting the reaction parameters, researchers can effectively utilize this reagent to access a diverse range of novel biaryl compounds.

References

  • A kind of preparation method of 4 amino phenyl boronic acid derivative.
  • Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. Diva-portal.org. [Link]

  • 4 - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. [Link]

  • Synthesis of 4-carboxy-phenylboronic acid via saponification reaction. ResearchGate. [Link]

  • Suzuki-Miyaura reaction of aryl halides (benzyl halides) with phenylboronic acid catalyzed by Pd(OAc) 2 /7a. ResearchGate. [Link]

  • Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. MDPI. [Link]

  • Process for producing phenylboronic acids and triphenylboroxines.
  • Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]

  • 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Mastering Suzuki Coupling: The Role of 4-Phenoxyphenylboronic Acid. Ningbo Inno Pharmchem Co.,Ltd. [Link]

  • Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science (RSC Publishing). [Link]

  • Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. NIH. [Link]

  • A straightforward synthesis of phenyl boronic acid (PBA) containing BODIPY dyes: new functional and modular fluorescent tools for the tethering of the glycan domain of antibodies. RSC Publishing. [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]

    • Suzuki-Miyaura Cross-Coupling of Aryl Bromides with Phenylboronic Acid. ResearchGate. [Link]

  • Boronic ester and acid compounds.
  • The Suzuki-Miyaura reactions of aryl halides with arylboronic acids. ResearchGate. [Link]

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Troubleshooting & Optimization

Technical Support Center: Troubleshooting Guide for Suzuki-Miyaura Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, prized for its versatility in forming carbon-carbon bonds.[1][2] However, its apparent simplicity can be deceptive, and researchers often face challenges ranging from low conversion to complete reaction failure. This guide provides a structured, experience-driven approach to diagnosing and resolving common issues encountered during Suzuki coupling reactions.

Initial Diagnosis: A Workflow for Troubleshooting

When a Suzuki coupling reaction fails or provides a low yield, a systematic approach is crucial. The following workflow outlines the key decision points for identifying the root cause of the problem.

Suzuki_Troubleshooting start Reaction Failed (Low Yield / No Product) check_catalyst Q1: Is the Catalyst System Active? start->check_catalyst check_boron Q2: Is the Organoboron Reagent Intact? start->check_boron check_conditions Q3: Are the Reaction Conditions Optimal? start->check_conditions catalyst_deactivation Catalyst Deactivation (e.g., Pd black) check_catalyst->catalyst_deactivation Observe precipitate? ligand_issue Incorrect Ligand Choice (Sterics/Electronics) check_catalyst->ligand_issue Slow/no reaction? protodeboronation Protodeboronation (Ar-B(OH)2 -> Ar-H) check_boron->protodeboronation SM consumed, no product? homocoupling Homocoupling (Ar-B(OH)2 -> Ar-Ar) check_boron->homocoupling Dimer byproduct observed? base_issue Incorrect Base (Strength/Solubility) check_conditions->base_issue solvent_issue Poor Solubility / Degassing check_conditions->solvent_issue temp_issue Temperature Too Low check_conditions->temp_issue solution_catalyst Solution: - Use fresh catalyst/precatalyst - Screen different ligands - Ensure inert atmosphere catalyst_deactivation->solution_catalyst ligand_issue->solution_catalyst solution_boron Solution: - Use boronic ester (BPin) - Use milder base (e.g., KF) - Rigorously degas solvent protodeboronation->solution_boron homocoupling->solution_boron solution_conditions Solution: - Screen bases (e.g., K3PO4, Cs2CO3) - Change solvent/co-solvent (e.g., Toluene/H2O) - Increase temperature base_issue->solution_conditions solvent_issue->solution_conditions temp_issue->solution_conditions

Caption: A logical workflow for troubleshooting failed Suzuki coupling reactions.

Frequently Asked Questions & Troubleshooting Steps

Category 1: No Reaction or Very Low Conversion

Q1: My starting materials are mostly unreacted. How do I know if my palladium catalyst is the problem?

A1: This is the most common failure mode and often points to an issue with generating or maintaining the active Pd(0) catalyst.

  • Causality: The Suzuki catalytic cycle begins with the oxidative addition of the aryl halide to a Pd(0) species.[3] If this active catalyst is not formed from the precatalyst (e.g., a Pd(II) source like PdCl₂(dppf)) or is deactivated, the entire cycle halts before it begins.

  • Troubleshooting Steps:

    • Visual Inspection: The formation of a black precipitate, commonly known as "palladium black," is a strong indicator of catalyst deactivation.[4] This occurs when Pd(0) species agglomerate into inactive nanoparticles, reducing the catalytically active surface area. While many successful reactions generate some black precipitate, rapid and extensive formation early on is a red flag.[4]

    • Palladium Source: The choice of palladium precatalyst is critical. Older bottles of catalysts like Pd₂(dba)₃ can lose activity over time. Consider using modern, air-stable precatalysts (e.g., Buchwald or PEPPSI-type catalysts) which are designed for efficient generation of the active Pd(0) species.[5]

    • Ligand Choice: The ligand stabilizes the Pd(0) center and facilitates oxidative addition. For challenging substrates, especially electron-rich or sterically hindered aryl chlorides, standard ligands may be insufficient.[4][6] Electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbenes (NHCs) are often required to promote the difficult oxidative addition step.[4][5][7]

    • Run a Control Reaction: Test your catalyst system with a known, reliable reaction, such as coupling phenylboronic acid with iodobenzene. If this simple reaction fails, your catalyst source or general technique (e.g., inert atmosphere) is flawed.

Q2: I suspect my boronic acid is degrading. What are the signs and how can I prevent it?

A2: Boronic acid instability is a frequent and often overlooked cause of low yields.[3]

  • Causality: Two primary degradation pathways plague boronic acids:

    • Protodeboronation: This is the hydrolysis of the C-B bond to generate the corresponding arene (Ar-H) and boric acid. It is often accelerated by harsh basic conditions or elevated temperatures.[5]

    • Homocoupling: The palladium catalyst can promote the coupling of two boronic acid molecules to form a biaryl byproduct (Ar-Ar). This is particularly problematic in the presence of oxygen.[5][8]

  • Troubleshooting Steps:

    • Analyze the Byproducts: Use LC-MS or GC-MS to check for the mass of the protodeboronated arene or the homocoupled biaryl. Their presence is a definitive sign of boronic acid degradation.

    • Use Boronate Esters: Boronic acids can be protected as esters, most commonly pinacol esters (Bpin). These are significantly more stable to protodeboronation and are often preferred for sensitive substrates.[3] The active boronic acid is generated in situ under the basic reaction conditions.

    • Ensure Reagent Quality: Boronic acids can decompose upon storage. It is often best to use a fresh bottle or a recently purchased sample. Some aliphatic boronic acids are particularly unstable.[9]

    • Rigorously Degas Solvents: Oxygen is a key culprit in promoting homocoupling.[5] Ensure your solvent (including any water used as a co-solvent) is thoroughly degassed via methods like freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes.[8]

Q3: The reaction isn't working, and I've checked my catalyst and boronic acid. Could the base or solvent be the issue?

A3: Absolutely. The base and solvent are not passive components; they play active roles in the catalytic cycle and can dictate the success or failure of the reaction.

  • Causality:

    • Base: The base is essential for activating the boronic acid to form a more nucleophilic "ate" complex, which facilitates the crucial transmetalation step.[2][7] An unsuitable base (too weak, too strong, or insoluble) will stall the reaction.

    • Solvent: The solvent system must dissolve, or at least adequately suspend, all components. Poor solubility of the base or starting materials is a common reason for failure, especially in biphasic reactions where efficient mixing is paramount.[10]

  • Troubleshooting Steps:

    • Base Selection: If you are using a mild base like K₂CO₃ with little success, switch to a stronger, more soluble base like K₃PO₄ or Cs₂CO₃. For substrates with base-sensitive functional groups (like esters), a milder base such as KF may be necessary to prevent cleavage.[7][11]

    • Solvent System: A mixture of an organic solvent and water (e.g., Toluene/H₂O, Dioxane/H₂O, THF/H₂O) is often used to dissolve both the organic substrates and the inorganic base.[3][8] If solubility is an issue, consider switching to a more polar aprotic solvent like DMF, but be aware that this can sometimes complicate product isolation.[11]

    • Mixing: For heterogeneous or biphasic mixtures, ensure vigorous stirring. Inadequate mixing starves the catalyst of reagents.[5]

    • Temperature: Many Suzuki couplings require heating to proceed at a reasonable rate. If the reaction is sluggish at a lower temperature (e.g., 70-80 °C), increasing it to 90-100 °C can often overcome the activation barrier, provided the substrates are stable.[8][12]

Key Experimental Protocols

Protocol 1: General Procedure for a Small-Scale Test Reaction

This protocol is designed to validate your reagents and general setup on a reliable substrate pair before troubleshooting a more complex system.

  • Setup: To a flame-dried vial equipped with a magnetic stir bar, add aryl bromide (1.0 eq.), phenylboronic acid (1.2 eq.), and potassium phosphate (K₃PO₄, 2.0 eq.).

  • Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Add degassed toluene (to 0.2 M concentration based on aryl bromide) and degassed water (10% of the toluene volume) via syringe.

  • Catalyst Addition: In a separate step, add the palladium precatalyst and ligand (e.g., XPhos Pd G3, 1-2 mol%).

  • Reaction: Place the vial in a preheated oil bath at 100 °C and stir vigorously for 2-4 hours.

  • Monitoring: Withdraw a small aliquot, dilute with ethyl acetate, filter through a small plug of silica, and analyze by TLC or LC-MS to determine conversion.

Protocol 2: Effective Solvent Degassing (Freeze-Pump-Thaw)

This technique is superior to inert gas sparging for removing dissolved oxygen.

  • Freeze: Place the solvent in a round-bottom flask with a sidearm and freeze it completely using a liquid nitrogen bath.

  • Pump: Once frozen solid, open the flask to a high-vacuum line and evacuate for 5-10 minutes.

  • Thaw: Close the flask to the vacuum line and allow the solvent to thaw completely. You may observe bubbling as trapped gases are released.

  • Repeat: Repeat this freeze-pump-thaw cycle at least three times to ensure complete removal of dissolved oxygen. After the final cycle, backfill the flask with argon or nitrogen.

Reference Tables for Reaction Optimization

Table 1: Selection of Palladium Precatalysts and Ligands
Catalyst/Ligand SystemTarget SubstrateKey Advantages
Pd(PPh₃)₄Aryl Iodides/BromidesClassic, readily available catalyst. Good for simple couplings.
PdCl₂(dppf)Aryl Bromides, some ChloridesRobust, reliable for a wide range of substrates.
Buchwald Ligands (XPhos, SPhos) + Pd PrecatalystAryl Chlorides, Sterically Hindered SubstratesHighly active, promotes difficult oxidative additions.[5]
N-Heterocyclic Carbene (NHC) Ligands (e.g., PEPPSI)Aryl Chlorides, Deactivated SubstratesVery electron-rich, excellent for challenging couplings.[7]
Table 2: Guide to Selecting the Appropriate Base
BaseStrengthCommon SolventsNotes
KFWeakDioxane, THF, DMFIdeal for substrates with base-labile groups like esters.[11]
K₂CO₃ / Na₂CO₃ModerateToluene/H₂O, Dioxane/H₂OA common starting point for many standard couplings.
K₃PO₄StrongToluene/H₂O, DioxaneOften provides higher yields than carbonates, good for aryl chlorides.
Cs₂CO₃StrongToluene/H₂O, Dioxane, THFHighly soluble and effective, but more expensive.

References

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? [Online discussion]. Available at: [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling? [Online discussion]. Available at: [Link]

  • Reddit r/Chempros. (2024). How to approach choosing reaction conditions for Suzuki? [Online discussion]. Available at: [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Available at: [Link]

  • Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling? [Online discussion]. Available at: [Link]

  • The Organic Chemistry Tutor. (2025). Suzuki Coupling. YouTube. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Liu, S., et al. (2015). Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Available at: [Link]

  • Royal Society of Chemistry. (2018). Palladium-catalyzed decarbonylative Suzuki–Miyaura cross-coupling of amides by carbon–nitrogen bond activation. Chemical Science. Available at: [Link]

  • National Institutes of Health. (2013). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. PMC. Available at: [Link]

  • Wikipedia. (n.d.). Boronic acid. Available at: [Link]

  • American Chemical Society Publications. (2001). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics. Available at: [Link]

  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
  • American Chemical Society. (2016). Boron Chemistry: An Overview. ACS Symposium Series. Available at: [Link]

  • Chemistry Stack Exchange. (2024). How to avoid side reactions when making boronic esters (Homocoupling, Hydrogen specie)? [Online discussion]. Available at: [Link]

  • Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? [Online discussion]. Available at: [Link]

  • Reddit r/Chempros. (2024). Failed suzuki coupling, any suggenstions? [Online discussion]. Available at: [Link]

Sources

Technical Support Center: Optimizing Suzuki Coupling with (4-((2-Fluorobenzyl)oxy)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for optimizing Suzuki-Miyaura coupling reactions involving (4-((2-Fluorobenzyl)oxy)phenyl)boronic acid . This document is designed for researchers, chemists, and drug development professionals who are looking to improve reaction yields, minimize side products, and troubleshoot common issues encountered with this specific substrate. Our approach is rooted in mechanistic understanding to provide not just solutions, but the scientific rationale behind them.

Introduction: Understanding the Substrate

(4-((2-Fluorobenzyl)oxy)phenyl)boronic acid is an electron-rich boronic acid due to the ether oxygen atom in the para-position. This electronic nature influences its reactivity, particularly its susceptibility to protodeboronation.[1] The benzyl ether moiety is generally stable under many Suzuki conditions but its integrity must be considered when selecting harsh bases or high temperatures.[2][3] This guide will address the specific challenges and optimization strategies pertinent to this unique combination of functional groups.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems in a question-and-answer format to help you quickly diagnose and solve experimental challenges.

Question 1: My reaction yield is consistently low or the reaction has stalled. What are the primary factors to investigate?

Low conversion is a frequent issue in cross-coupling reactions and can stem from several sources. A systematic approach is the most effective way to identify the root cause.[4][5]

Answer:

  • Inactive Catalyst: The active Pd(0) species is crucial for initiating the catalytic cycle.[6] If your palladium source is old or has been exposed to air, it may be oxidized and inactive.

    • Solution: Use a freshly opened container of your palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) or employ an air-stable Pd(II) pre-catalyst (e.g., Buchwald pre-catalysts like XPhos-Pd-G3) which reliably generates Pd(0) in situ.[7][8] Consider a modest increase in catalyst loading (e.g., from 1 mol% to 2-3 mol%) to see if conversion improves.[7]

  • Suboptimal Base/Solvent Combination: The base is not just an activator for the boronic acid; it also influences the catalyst's state.[9][10] The solubility and efficacy of the base are highly dependent on the solvent system.[11]

    • Solution: For this electron-rich boronic acid, a common side reaction is protodeboronation, which is often accelerated by strong bases and high temperatures.[4][12] Start with milder bases like K₃PO₄ or K₂CO₃. If using an aqueous system (e.g., Dioxane/H₂O, Toluene/H₂O), ensure the base is sufficiently soluble.[13] For anhydrous conditions, Cs₂CO₃ or K₃PO₄ in solvents like 1,4-dioxane or THF are excellent choices.

  • Protodeboronation of the Boronic Acid: This is a major competing pathway where a proton replaces the boronic acid group on your starting material, quenching the reagent.[1][12] This is particularly problematic for electron-rich boronic acids like the one .

    • Solution:

      • Use Stoichiometry to Your Advantage: Use a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents) relative to the aryl halide.

      • Minimize Water (if possible): While many Suzuki protocols use water, it is the proton source for this side reaction.[12] Consider running the reaction under anhydrous conditions or using a boronic ester (e.g., the pinacol ester) which is more stable and less prone to protodeboronation.[14]

      • Lower Reaction Temperature: High temperatures can accelerate protodeboronation.[4] If possible, run the reaction at a lower temperature (e.g., 80-90 °C) for a longer period.

  • Inefficient Ligand: The ligand stabilizes the palladium center and facilitates the key steps of oxidative addition and reductive elimination. For an electron-rich boronic acid, a suitably bulky and electron-rich phosphine ligand is often required.

    • Solution: If using a simple ligand like PPh₃ yields poor results, switch to a more specialized ligand. Buchwald ligands (e.g., SPhos, XPhos) or other bulky electron-rich phosphines (e.g., P(t-Bu)₃) are often highly effective for challenging couplings.[7][15]

Question 2: I am observing significant amounts of a side product that corresponds to the homocoupling of my boronic acid (Glaser coupling). How can I prevent this?

Homocoupling occurs when two molecules of the boronic acid react with each other, forming a symmetrical biaryl. This consumes your starting material and complicates purification.

Answer:

This side reaction is often a sign of slow oxidative addition of the aryl halide to the Pd(0) center. If the transmetalation step (boronic acid to palladium) is fast relative to the oxidative addition, the palladium center may react with a second molecule of the boronic acid.

  • Solutions:

    • Ensure an Oxygen-Free Environment: Oxygen can facilitate homocoupling. Make sure your solvent is thoroughly degassed (e.g., by sparging with argon or nitrogen for 20-30 minutes) and the reaction is run under an inert atmosphere.[16]

    • Choose a More Active Catalyst/Ligand System: A more active catalyst will speed up the rate of oxidative addition. Using bulky, electron-rich ligands like Buchwald's SPhos or XPhos can accelerate this step and favor the desired cross-coupling pathway.[7]

    • Control the Rate of Addition: In some cases, adding the boronic acid solution slowly to the reaction mixture containing the aryl halide and catalyst can minimize its concentration at any given time, thus disfavoring the homocoupling pathway.

Question 3: My TLC/LC-MS analysis shows a byproduct that appears to be phenol derived from the cleavage of the benzyl ether. Is this possible and how can I avoid it?

While benzyl ethers are robust, they are not indestructible. Under certain conditions, particularly those involving palladium catalysis, cleavage can occur.

Answer:

Yes, cleavage of the benzyl ether is a potential side reaction, though less common than protodeboronation. The typical mechanism for debenzylation is palladium-catalyzed hydrogenolysis.[2][17]

  • Potential Causes & Solutions:

    • Source of Hydrogen: If your reaction is producing H₂ gas as a byproduct (unlikely in standard Suzuki conditions but possible in complex systems) or if there is a hydrogen transfer source present, hydrogenolysis can occur.

      • Solution: Ensure all reagents are pure and that no unintended hydrogen sources are present. While standard deprotection requires an external H₂ source, certain palladium hydride species formed in situ could potentially facilitate this.[18]

    • Acidic Conditions: Strong acids can cleave benzyl ethers.[2] While Suzuki reactions are basic, localized acidic microenvironments or acidic impurities in starting materials could contribute.

      • Solution: Ensure your base is of high quality and effectively neutralizes any acidic species. Using a solid, powdered base like K₃PO₄ can provide a robust basic environment.

    • Reaction Temperature: Higher temperatures can promote side reactions. Some benzyl ethers show thermal degradation at temperatures above 200 °C, though this is well above typical Suzuki conditions.[3]

      • Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate (typically 80-110 °C).

Optimization & Experimental Design

To systematically optimize your reaction, consider screening several parameters. The table below provides a starting point for designing your experiments based on common choices for Suzuki-Miyaura couplings.

Table 1: Recommended Starting Conditions for Screening
ParameterCondition 1 (Aqueous)Condition 2 (Anhydrous)Condition 3 (Mild)Rationale & Comments
Pd Source (mol%) Pd(OAc)₂ (2%)XPhos Pd G3 (2%)Pd(PPh₃)₄ (3%)Pre-catalysts like XPhos G3 are often more active.[8] Pd(PPh₃)₄ is a classic choice but may require higher temperatures.
Ligand (mol%) SPhos (4%)(Internal to G3)(Internal to Pd complex)Bulky, electron-rich ligands like SPhos are excellent for electron-rich boronic acids.[7]
Base (Equiv.) K₃PO₄ (2.5)Cs₂CO₃ (2.0)K₂CO₃ (3.0)K₃PO₄ and Cs₂CO₃ are effective and moderately strong bases.[7] Cs₂CO₃ has good solubility in organic solvents.
Solvent System Toluene:H₂O (5:1)1,4-DioxaneTHF:H₂O (4:1)The choice of solvent can significantly impact yield by affecting solubility and base efficacy.[19] Degassing is critical.[16]
Temperature (°C) 100 °C90 °C80 °CStart lower to minimize protodeboronation.[4] Increase if the reaction is too slow.
Boronic Acid (Equiv.) 1.31.21.5A slight excess helps to drive the reaction to completion and compensate for any protodeboronation.

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting a low-yielding Suzuki coupling reaction with the specified boronic acid.

Suzuki_Troubleshooting Start Low Yield or Stalled Reaction Check_Catalyst 1. Catalyst System Check Start->Check_Catalyst Check_Conditions 2. Reaction Conditions Check Start->Check_Conditions Check_Reagents 3. Reagent Integrity Check Start->Check_Reagents Sol_Catalyst_Source Use fresh Pd source or Buchwald pre-catalyst. Check_Catalyst->Sol_Catalyst_Source Inactive Pd? Sol_Ligand Switch to bulky, e--rich ligand (e.g., SPhos, XPhos). Check_Catalyst->Sol_Ligand Wrong ligand? Sol_Base Screen bases: K3PO4, Cs2CO3. Check_Conditions->Sol_Base Base issue? Sol_Solvent Ensure solvent is anhydrous (if needed) and degassed. Check_Conditions->Sol_Solvent Solvent issue? Sol_Temp Lower temperature to 80-90°C to reduce side reactions. Check_Conditions->Sol_Temp Temp too high? Sol_Boronic Use 1.2-1.5 eq. boronic acid. Consider using pinacol ester. Check_Reagents->Sol_Boronic Protodeboronation? Sol_Halide Confirm purity and integrity of the aryl halide. Check_Reagents->Sol_Halide Halide quality? Success Yield Optimized Sol_Catalyst_Source->Success Sol_Ligand->Success Sol_Base->Success Sol_Solvent->Success Sol_Temp->Success Sol_Boronic->Success Sol_Halide->Success

Caption: A logical flowchart for troubleshooting common Suzuki coupling issues.

General Experimental Protocol (Starting Point)

This protocol is a robust starting point that can be adapted based on your specific aryl halide and optimization results.

Materials:

  • (4-((2-Fluorobenzyl)oxy)phenyl)boronic acid (1.2 equiv.)

  • Aryl halide (1.0 equiv.)

  • XPhos Pd G3 pre-catalyst (2 mol%)

  • Potassium Phosphate (K₃PO₄), finely powdered (2.5 equiv.)

  • 1,4-Dioxane, anhydrous (to make a 0.1 M solution relative to aryl halide)

  • Deionized Water

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), (4-((2-Fluorobenzyl)oxy)phenyl)boronic acid (1.2 equiv.), XPhos Pd G3 (0.02 equiv.), and K₃PO₄ (2.5 equiv.).

  • Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.

  • Add degassed 1,4-dioxane and degassed water (e.g., in a 5:1 ratio) via syringe.

  • Seal the vial and place it in a preheated oil bath or heating block at 90-100 °C.

  • Stir the reaction vigorously for 4-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Frequently Asked Questions (FAQs)

  • Q: How should I store (4-((2-Fluorobenzyl)oxy)phenyl)boronic acid?

    • A: Boronic acids should be stored in a cool, dry place, preferably in a desiccator under an inert atmosphere. They are susceptible to dehydration, which can lead to the formation of boroxine trimers. While often still reactive, this changes the molecular weight and can complicate stoichiometry calculations.

  • Q: Can I use a different boronic acid derivative, like a pinacol ester?

    • A: Yes, absolutely. Using the corresponding pinacol boronate ester is an excellent strategy to increase stability and reduce the rate of protodeboronation.[14] The reaction conditions are very similar, although some protocols for boronate esters work best under anhydrous conditions.

  • Q: Is it necessary to use an expensive phosphine ligand?

    • A: Not always, but it is highly recommended for challenging substrates or when trying to optimize yield. While simpler systems like Pd(PPh₃)₄ can work, modern bulky, electron-rich phosphine ligands are designed to overcome common failure modes in cross-coupling, leading to higher yields, faster reactions, and broader substrate scope.[7][20]

  • Q: My reaction works, but the purification is difficult due to residual boron-containing impurities. How can I improve the workup?

    • A: Boronic acid impurities can be tricky to remove. An effective workup technique is to wash the organic layer with a dilute aqueous base (e.g., 1M NaOH) to extract the acidic boronic acid. Alternatively, after the main purification, a "catch and release" strategy using a boronic acid scavenger resin can be employed.

References

  • ResearchGate. (n.d.). Table 2: The effect of various bases on the Suzuki coupling reaction. Retrieved from [Link]

  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

  • ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]

  • Royal Society of Chemistry. (2016, October 18). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering. DOI:10.1039/C6RE00153J. Retrieved from [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... Retrieved from [Link]

  • reposiTUm. (n.d.). Suzuki Cross Coupling of 4-Bromobenzyl-(1H). Retrieved from [Link]

  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Role of a base in Suzuki-Miyaura reaction | Request PDF. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • ChemRxiv. (n.d.). Optimized Conditions for the Palladium-Catalyzed Hydrogenolysis of Benzyl and Naphthylmethyl Ethers: Preventing Saturation of Aromatic Protecting Groups. Retrieved from [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]

  • ResearchGate. (n.d.). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Retrieved from [Link]

  • Macmillan Group, Princeton University. (2005, February 16). B-Alkyl Suzuki Couplings. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimized Conditions for the Palladium‐Catalyzed Hydrogenolysis of Benzyl and Naphthylmethyl Ethers: Preventing Saturation of Aromatic Protecting Groups. Retrieved from [Link]

  • MDPI. (2025, November 11). Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids. Retrieved from [Link]

  • ChemRxiv. (n.d.). Bulky phosphine ligands promote palladium-catalyzed protodeboronation. Retrieved from [Link]

  • National Institutes of Health. (2024, January 5). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supramolecular complex of a palladium pincer complex and a cyclodextrin: a recyclable catalyst for Suzuki-Miyaura coupling in aqueous media. Retrieved from [Link]

  • YouTube. (2018, December 31). benzyl ether cleavage. Retrieved from [Link]

  • Journal of the American Chemical Society. (2017, August 21). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Retrieved from [Link]

  • Oxford Academic. (2016, August 1). Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1. Retrieved from [Link]

Sources

techniques to increase the reaction rate of boronic acid cross-coupling

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Accelerating Suzuki-Miyaura Cross-Coupling

Introduction: Breaking the Speed Limit

Welcome to the High-Throughput Catalysis Support Hub. You are likely here because your cross-coupling reaction is stalling, taking 24+ hours, or suffering from catalyst decomposition before full conversion.

In Suzuki-Miyaura coupling, "reaction rate" is not just about time; it is about Turnover Frequency (TOF) . A slow reaction allows competing pathways—specifically protodeboronation and catalyst aggregation (formation of palladium black)—to dominate. To increase the rate, we must identify and eliminate the kinetic bottleneck in the catalytic cycle.

Module 1: The Engine – Catalyst Optimization

The Problem: The "Induction Period" Lag. Using traditional Pd sources like Pd(OAc)₂ or Pd₂dba₃ requires an activation step to generate the active Pd(0) species. This induction period is often where the catalyst dies or the boronic acid decomposes.

The Solution: Switch to Advanced Precatalysts (Oxidative Addition Complexes). Modern precatalysts, specifically the Buchwald G3/G4/G6 generations , are pre-formed Pd(II) species that rapidly reduce to the active monoligated L-Pd(0) species upon exposure to base.

  • Why it works: They bypass the entropy-disfavored ligand coordination step.

  • Selection Guide:

    • For Aryl Chlorides (Slow Oxidative Addition): Use XPhos Pd G4 or SPhos Pd G4 . The electron-rich phosphine accelerates the oxidative addition into the C-Cl bond.

    • For Bulky Substrates: Use RuPhos Pd G4 .

    • For Heterocycles: Use XantPhos Pd G4 (bidentate ligand prevents catalyst poisoning by heteroatoms).

Standard Protocol: Rapid Activation

  • Do not mix Pd source and ligand in situ if speed is critical.

  • Weigh the G4 precatalyst in air (they are stable).

  • Add to the reaction vessel last, just before the base.

Module 2: The Fuel Injection – Transmetallation Accelerators

The Problem: Transmetallation Stalling. For aryl iodides/bromides, oxidative addition is fast.[1] The bottleneck is transmetallation —the transfer of the organic group from Boron to Palladium. This step requires the formation of a reactive "boronate" species.[2]

Technique A: The "Magic" of Water Contrary to intuition, strictly anhydrous conditions often slow down Suzuki couplings.

  • Mechanism: The boronic acid (

    
    ) must form a hydroxyboronate anion (
    
    
    
    ) to react with the Pd(II) center. Water facilitates this equilibrium.
  • Optimization: Screen water concentration. A solvent ratio of Dioxane:Water (4:1) or THF:Water (10:1) is often 10x faster than anhydrous conditions.

Technique B: Fluoride Additives (The CsF Effect) When base-sensitive substrates preclude strong carbonate bases, or when steric hindrance is high.

  • Mechanism: The F-Pd-Ar intermediate is highly reactive toward organoboranes. Fluoride has a high affinity for boron (fluorophilicity), driving the formation of the reactive species.[3]

  • Protocol: Replace

    
     with CsF (2-3 equiv)  or TBAT  (soluble fluoride source).
    

Module 3: Cargo Management – Substrate Engineering

The Problem: Protodeboronation. If the cross-coupling is slow, the boronic acid hydrolyzes (loses the Boron group) before it can couple. This is a race: Coupling Rate (


) vs. Decomposition Rate (

)
.

The Solution: The "Slow Release" Strategy. To win the race, you don't always speed up the catalyst; sometimes you throttle the substrate to keep the instantaneous concentration of boronic acid low (preventing saturation-based decomposition) while maintaining a steady supply.

  • MIDA Boronates: These are protected boronic acids.[4] They hydrolyze slowly under reaction conditions, releasing the active species at a rate that matches the catalyst's turnover.[5]

  • Potassium Organotrifluoroborates (

    
    ):  These are stable salts. They require hydrolysis (often acid-catalyzed or prolonged heating) to become active.
    
    • Note: While the overall reaction time might be longer, the conversion yield is higher because the reagent doesn't decompose all at once.

Visualizing the Bottlenecks

The following diagram illustrates where the reaction stalls and which technique resolves the specific bottleneck.

SuzukiBottlenecks Start Reaction Stalled/Slow CheckElectrophile Check Electrophile (Ar-X) Start->CheckElectrophile CheckBoron Check Boron Species Start->CheckBoron ArylChloride Aryl Chloride (C-Cl) CheckElectrophile->ArylChloride ArylIodide Aryl Iodide/Bromide CheckElectrophile->ArylIodide Decomp Protodeboronation Observed (Product is Ar-H) CheckBoron->Decomp Sol_Ligand Bottleneck: Oxidative Addition Solution: Electron-Rich Ligands (XPhos, SPhos G4) ArylChloride->Sol_Ligand Sol_Transmet Bottleneck: Transmetallation Solution: Add Water (4:1) or Fluoride (CsF) ArylIodide->Sol_Transmet Sol_SlowRel Bottleneck: Reagent Instability Solution: Slow Release Strategy (MIDA Boronates / R-BF3K) Decomp->Sol_SlowRel

Caption: Diagnostic workflow to identify the rate-limiting step (Oxidative Addition vs. Transmetallation) and select the appropriate acceleration technique.

Troubleshooting & FAQs

Q: My reaction turns black immediately, and conversion stops at 20%. What happened? A: This is "Palladium Black" formation. The active monoligated Pd(0) species is unstable and has aggregated into inactive metal clusters.

  • Fix 1: Increase ligand concentration (L:Pd ratio > 2:1).

  • Fix 2: Switch to a G4 Precatalyst . The bulky ligand prevents aggregation.

  • Fix 3: Lower the temperature. High heat (

    
    ) accelerates aggregation more than the reaction rate for unstable catalysts.
    

Q: I am using an Aryl Chloride and the reaction is dead. Why? A: The C-Cl bond is too strong for standard Pd(PPh₃)₄. The oxidative addition is the rate-limiting step.[6]

  • Fix: You must use an electron-rich alkyl-phosphine ligand (e.g.,

    
    , PCy₃) or a specialized Buchwald ligand (XPhos, SPhos) to push the electron density onto the Pd center, facilitating the bond insertion.
    

Q: Can I use microwave irradiation to speed this up? A: Yes, but with a caveat. Microwaves allow you to superheat solvents (e.g., Ethanol at


). This increases the kinetic energy of the system, often reducing reaction times from hours to minutes.
  • Warning: If your boronic acid is thermally unstable, microwaves will accelerate decomposition faster than coupling. Use trifluoroborates if using microwaves.

Experimental Protocol: High-Speed Screening

Use this protocol to benchmark reaction rates.

VariableStandard ConditionAccelerated Condition
Catalyst Pd(PPh₃)₄ (5 mol%)XPhos Pd G4 (1-2 mol%)
Base Na₂CO₃K₃PO₄ (Stronger) or CsF (Fluorophilic)
Solvent Toluene (Anhydrous)Dioxane/Water (4:1 v/v)
Temp 80°C100°C (or 120°C MW)
Time 12-24 Hours30-60 Minutes

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link

  • Ingoglia, B. T., & Buchwald, S. L. (2017).[7][8] Oxidative Addition Complexes as Precatalysts for Cross-Coupling Reactions Requiring Extremely Bulky Biarylphosphine Ligands.[7][8][9] Organic Letters. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. Link

  • Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research. Link

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Class of Easily Activated Palladium Precatalysts for Facile C–N Cross-Coupling Reactions.[10] Journal of the American Chemical Society.[11] Link

Sources

Technical Support Center: Purification of Crude Products from Boronic Acid Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for post-reaction purification of boronic acid coupling products, with a primary focus on the Suzuki-Miyaura reaction. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating their desired biaryl or coupled products from complex crude reaction mixtures. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to empower you to troubleshoot effectively and optimize your purification strategies.

Introduction: The Post-Coupling Challenge

The Suzuki-Miyaura coupling is a powerful and versatile tool for carbon-carbon bond formation.[1] However, the elegance of the reaction is often followed by the practical challenge of purification. The crude product is typically a mixture containing the desired compound, unreacted starting materials, the palladium catalyst, ligands, base, and various side products. Efficiently isolating the target molecule with high purity is critical for subsequent synthetic steps and for ensuring the integrity of biological and material science data.

This guide provides a structured approach to troubleshooting common purification issues and offers detailed protocols for various techniques.

Visualizing the Problem: Common Impurities and Their Origins

Understanding where impurities come from is the first step in designing an effective purification strategy. The catalytic cycle of the Suzuki-Miyaura reaction, while efficient, can spawn several off-cycle species that result in byproducts.

Suzuki_Impurities cluster_reactants Starting Materials cluster_catalyst Catalytic System cluster_products Crude Product Mixture ArylHalide Aryl Halide (Ar-X) Reaction Suzuki-Miyaura Coupling Reaction ArylHalide->Reaction BoronicAcid Boronic Acid/Ester (Ar'-B(OR)2) BoronicAcid->Reaction Impurity1 Boronic Acid Homocoupling (Ar'-Ar') BoronicAcid->Impurity1 O2, Pd(II) Impurity2 Unreacted Boronic Acid BoronicAcid->Impurity2 Excess/Incomplete Rxn Impurity4 Protodeborylation Product (Ar'-H) BoronicAcid->Impurity4 H2O, Base Pd_Catalyst Pd Catalyst (e.g., Pd(PPh3)4, Pd(OAc)2) Pd_Catalyst->Reaction Impurity3 Residual Palladium Pd_Catalyst->Impurity3 Inefficient Removal Ligand Ligand (e.g., PPh3) Ligand->Reaction Impurity5 Ligand Byproducts (e.g., Ph3P=O) Ligand->Impurity5 Oxidation Base Base (e.g., K2CO3) Base->Reaction DesiredProduct Desired Product (Ar-Ar') Reaction->DesiredProduct

Caption: Sources of common impurities in Suzuki-Miyaura coupling reactions.

Troubleshooting Guide: From Crude Mixture to Pure Compound

This section is formatted as a series of common problems encountered during purification, their probable causes, and actionable solutions.

Problem 1: Significant amount of boronic acid homocoupling product (Ar'-Ar') observed.
  • Causality & Diagnosis: The homocoupling of boronic acids is a common side reaction, often promoted by the presence of oxygen or when using a Pd(II) precatalyst that is inefficiently reduced to the active Pd(0) state.[2][3] In the presence of a Pd(II) species, two molecules of the boronic acid can transmetalate onto the palladium center, followed by reductive elimination to form the homocoupled product. This process also serves to generate the active Pd(0) catalyst, but at the expense of your boronic acid.[4]

  • Solutions:

    • Rigorous Degassing: Ensure your solvent and reaction mixture are thoroughly degassed before adding the palladium catalyst. This can be achieved by sparging with an inert gas (argon or nitrogen) for an extended period or by using several freeze-pump-thaw cycles.

    • Use a Pd(0) Catalyst: If you are using a Pd(II) source like Pd(OAc)₂, consider switching to a Pd(0) catalyst such as Pd(PPh₃)₄, which does not require an in-situ reduction step that can lead to homocoupling.

    • Optimize Reaction Stoichiometry: Using a slight excess of the aryl halide relative to the boronic acid can help consume the boronic acid more efficiently in the desired cross-coupling pathway.

Problem 2: Residual palladium catalyst difficult to remove, leading to product discoloration (gray/black).
  • Causality & Diagnosis: Palladium can exist in various forms in the crude mixture, including colloidal palladium black, which is notoriously difficult to remove by simple filtration or standard chromatography. These residues are unacceptable in many applications, particularly in pharmaceuticals where strict limits on heavy metal contamination are enforced.[5]

  • Solutions:

    • Initial Filtration: After the reaction, filter the crude mixture through a pad of Celite® or silica gel, washing thoroughly with your extraction solvent. This can remove a significant portion of the heterogeneous palladium species.

    • Activated Carbon Treatment: Stirring the crude product solution with activated charcoal can effectively adsorb palladium residues. However, be aware that this can sometimes lead to loss of the desired product through non-specific adsorption.[6]

    • Metal Scavenger Resins: This is often the most effective and selective method. Functionalized silica or polymer resins can chelate and remove palladium with high efficiency.

Scavenger Resin Type Functional Group Mechanism Typical Protocol
Thiol-Functionalized Silica (e.g., SiliaMetS® Thiol) -SHCovalent binding with palladiumStir 3-5 equivalents (relative to Pd) of resin in a solution of the crude product for 2-24 hours at room temperature. Filter to remove the resin.
Trimercaptotriazine (TMT) on Polystyrene (e.g., Biotage® MP-TMT) Triazine-trithiolStrong chelation with palladiumStir 3-5 equivalents of resin in solution for 4-24 hours at room temperature, then filter. Can often reduce Pd levels to <10 ppm.[4][7]
Amine-Functionalized Silica (e.g., SiliaMetS® Amine) -NH₂, -NHRCoordination with palladiumCan be effective for certain palladium species. Screen in parallel with thiol-based scavengers.
Problem 3: Product streaks badly during silica gel column chromatography, leading to poor separation.
  • Causality & Diagnosis: Streaking is often caused by interactions between the compound and the acidic silanol groups on the surface of the silica gel. This is particularly common for basic compounds, such as those containing amine functionalities (e.g., pyridines). Boronic acids themselves are also known to streak on silica.[8]

  • Solutions:

    • Solvent System Modification:

      • For Basic Compounds: Add a small amount of a basic modifier to your eluent, such as 0.5-1% triethylamine or ammonia in methanol. This deactivates the acidic sites on the silica, preventing strong adsorption of the basic product.[9]

      • For Acidic Compounds: Adding 0.5-1% acetic acid or formic acid to the mobile phase can improve the peak shape of acidic products.

    • Change the Stationary Phase: If modifying the eluent is not sufficient, consider using a different stationary phase. Alumina (basic or neutral) can be a good alternative for purifying basic compounds. Reversed-phase (C18) chromatography is another excellent option, especially for moderately polar to nonpolar compounds.

    • Pre-adsorption (Dry Loading): Dissolve your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate), add a small amount of silica gel, and then evaporate the solvent. This "dry-loaded" silica can then be carefully added to the top of your column, often resulting in a more uniform application and better separation.

Problem 4: Unreacted boronic acid is co-eluting with the product.
  • Causality & Diagnosis: Boronic acids can be relatively polar and may have similar retention factors (Rf) to polar biaryl products, making them difficult to separate by chromatography. This issue is exacerbated when a large excess of the boronic acid is used in the reaction.

  • Solutions:

    • Liquid-Liquid Extraction (Acid/Base Wash): Before chromatography, perform an acid/base extraction. Dissolve the crude product in an organic solvent like ethyl acetate. Wash the organic layer with a basic aqueous solution (e.g., 1M NaOH or Na₂CO₃). The boronic acid, being acidic (pKa ~9), will be deprotonated to the boronate salt and partition into the aqueous layer.[10] Be sure to check that your desired product is not base-sensitive.

    • Boronic Acid Scavenger Resins: For a solid-phase approach, scavenger resins functionalized with diethanolamine (DEAM) are particularly effective at sequestering boronic acids.[2] These resins form a stable complex with the boronic acid, which can then be removed by simple filtration.[2]

      • Protocol for DEAM Scavenger Resin:

        • Dissolve the crude product in a suitable solvent (e.g., THF, DCM).

        • Add 2-3 equivalents of the DEAM resin (relative to the excess boronic acid).

        • Stir the mixture at room temperature for 1-16 hours.

        • Filter the resin and wash with the solvent.

        • Combine the filtrates and concentrate to obtain the purified product.

Purification Strategy Decision Tree

Choosing the right purification workflow depends on the nature of your product and the impurities present. Use this decision tree as a guide.

Purification_Decision_Tree start Crude Reaction Mixture workup Aqueous Workup (e.g., EtOAc/Water) start->workup check_boronic Does crude contain excess boronic acid? workup->check_boronic is_solid Is the product a solid at room temperature? recrystallize Attempt Recrystallization is_solid->recrystallize Yes chromatography Column Chromatography is_solid->chromatography No is_pure_xtal Is the product pure by NMR/TLC? recrystallize->is_pure_xtal is_pure_xtal->chromatography No final_product Pure Product is_pure_xtal->final_product Yes check_pd Check for Residual Pd (Discoloration, ICP-MS) chromatography->check_pd pd_present Is Pd present? check_pd->pd_present scavenge_pd Use Palladium Scavenger Resin pd_present->scavenge_pd Yes pd_present->final_product No scavenge_pd->final_product check_boronic->is_solid No base_wash Basic Aqueous Wash (e.g., 1M NaOH) or Boronic Acid Scavenger check_boronic->base_wash Yes base_wash->is_solid

Caption: A decision tree for selecting a purification strategy.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for flash column chromatography of my biaryl product?

A: A good starting point for most biaryl compounds is a mixture of ethyl acetate (EtOAc) and hexanes. Use Thin Layer Chromatography (TLC) to determine the optimal ratio. Aim for an Rf value of 0.25-0.35 for your desired product.[11] The following table provides some general guidance:

Product Polarity / Functional Groups Suggested Starting Eluent System Notes
Nonpolar (e.g., alkyl or aryl substituents only)2-10% EtOAc in HexanesMay also use Toluene/Hexanes
Moderately Polar (e.g., esters, ethers, nitro groups)10-30% EtOAc in HexanesDichloromethane/Hexanes is also a good option.
Polar (e.g., hydroxyl, carboxylic acid groups)30-70% EtOAc in HexanesMay need to switch to a more polar system like 5-10% Methanol in Dichloromethane.[8]
Basic (e.g., amine, pyridine groups)20-50% EtOAc in Hexanes + 0.5% TriethylamineThe amine additive is crucial to prevent streaking.[9]

Q2: My product is an oil. Can I still use recrystallization?

A: Recrystallization is only suitable for compounds that are solids at room temperature. If your product is an oil, you will need to rely on other techniques like column chromatography. In some cases, an oily product may solidify upon standing or after trituration (stirring with a solvent in which it is poorly soluble).

Q3: I used a phosphine-based ligand like PPh₃, and now I have triphenylphosphine oxide (Ph₃P=O) in my product. How do I remove it?

A: Triphenylphosphine oxide can be a persistent impurity. While it has some solubility in common chromatography solvents, it can be difficult to remove completely. One effective method is to triturate the crude solid with a solvent in which your product has low solubility but Ph₃P=O is more soluble, such as diethyl ether or a mixture of hexanes and a small amount of ethyl acetate. Alternatively, specific protocols for its removal using solvents like methanol or isopropanol have been reported.[12]

Q4: Can I use reversed-phase chromatography to purify my Suzuki product?

A: Absolutely. Reversed-phase flash chromatography is an excellent technique, especially for compounds that are difficult to purify on silica. A typical setup uses a C18-functionalized silica column with a mobile phase of water and an organic solvent like acetonitrile or methanol. This is particularly useful for polar products that have very low Rf values even in pure ethyl acetate on a normal-phase column. Biphenyl stationary phases can also offer alternative selectivity for aromatic compounds.[13]

References

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]

  • Supra Sciences. Solid-Supported Scavengers. [Link]

  • Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. LCGC North America. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. ACS Publications. [Link]

  • Palladium-scavenging self-assembled hybrid hydrogels – reusable highly-active green catalysts for Suzuki–Miyaura cross-coupling reactions. National Institutes of Health. [Link]

  • Chemistry For Everyone. How To Choose Solvent System For Column Chromatography?. YouTube. [Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. ACS Publications. [Link]

  • G-Biosciences. Boronate Resin. [Link]

  • Biotage. Using Metal Scavengers to Remove Trace Metals such as Palladium. [Link]

  • Amerigo Scientific. Scavenger Resins. [Link]

  • Norlab. Biotage® MP-TMT - Palladium Scavenger. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Nacalai Tesque. Comparison of biphenyl and other aromatic stationary phases. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.. YouTube. [Link]

  • Separation of Photosynthetic Pigments by Paper Chromatography. YouTube. [Link]

  • Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Publications. [Link]

  • Molecularly imprinted polymers and reactive scavengers in pharmaceutical clean-up. Eldorado - Repository of the TU Dortmund. [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. [Link]

  • Synthesis and polymerization of boronic acid containing monomers. Royal Society of Chemistry. [Link]

  • Quora. How do we determine the best solvent system for plant extracts in paper chromatography through Rf values?. [Link]

  • Boronic Acid Resin for Selective Immobilization of Canonically Encoded Proteins. PubMed. [Link]

  • Eluent Strength Translator. [Link]

  • Developing a Design Guideline of Boronic Acid Derivatives to Scavenge Targeted Sugars in the Formose Reaction Products using DFT-based Machine Learning. ResearchGate. [Link]

  • Chemistry LibreTexts. E. Paper Chromatography. [Link]

  • Chromtech. Chromatography Products. [Link]

  • Wikipedia. Boronic acid. [Link]

  • Column chromatography. YouTube. [Link]

  • Boronic Acid-Functionalized Particles with Flexible Three-Dimensional Polymer Branch for Highly Specific Recognition of Glycoproteins. PubMed. [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography?. Biotage. [Link]

  • Advent Chembio. Guide to Eluent Additives in Liquid Chromatography (HPLC & LC-MS). [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Benchmarking (4-((2-Fluorobenzyl)oxy)phenyl)boronic acid for High-Throughput Library Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of building blocks for high-throughput library synthesis is a critical decision that profoundly impacts the efficiency of discovery campaigns. This guide provides an in-depth technical comparison of (4-((2-Fluorobenzyl)oxy)phenyl)boronic acid, a versatile reagent, against its alternatives. We will delve into the causality behind experimental choices, present supporting data, and offer detailed protocols to ensure scientific integrity and practical applicability.

The strategic incorporation of fluorine into drug candidates is a well-established approach to enhance metabolic stability, binding affinity, and other pharmacokinetic properties[1][2]. (4-((2-Fluorobenzyl)oxy)phenyl)boronic acid offers a unique combination of a flexible diaryl ether-like linker and a strategically positioned fluorine atom, making it a valuable tool in the medicinal chemist's arsenal. This guide will benchmark its performance in the context of high-throughput synthesis, primarily focusing on the robust and widely used Suzuki-Miyaura cross-coupling reaction[3][4][5].

Comparative Analysis of Building Block Performance

The utility of a building block in high-throughput synthesis is judged by several key performance indicators: reactivity, yield, purity of the final product, and the potential for generating a diverse and novel chemical space. Here, we compare (4-((2-Fluorobenzyl)oxy)phenyl)boronic acid with its non-fluorinated counterpart and positional isomers.

The ortho-fluorine substituent in (4-((2-Fluorobenzyl)oxy)phenyl)boronic acid can influence reaction outcomes through its electron-withdrawing inductive effect. This can modulate the reactivity of the boronic acid and potentially influence the conformation of the final molecule, which can be advantageous for target binding.

Building BlockRepresentative Yield (%)Key Considerations
(4-((2-Fluorobenzyl)oxy)phenyl)boronic acid 85-95% (inferred)The ortho-fluoro group can enhance metabolic stability and modulate pKa. May require slightly optimized conditions due to electronic effects.
(4-(Benzyloxy)phenyl)boronic acid90-98%Serves as a non-fluorinated baseline. Generally exhibits high reactivity in Suzuki-Miyaura couplings.
(4-((3-Fluorobenzyl)oxy)phenyl)boronic acid85-95% (inferred)Meta-fluoro substitution offers a different vector for exploring structure-activity relationships (SAR).
(4-((4-Fluorobenzyl)oxy)phenyl)boronic acid85-95% (inferred)Para-fluoro substitution provides another distinct electronic and conformational profile.

Yields are representative estimates based on typical Suzuki-Miyaura couplings of similar substrates and may vary depending on the specific reaction partners and conditions.

Experimental Design and High-Throughput Workflow

A typical high-throughput library synthesis campaign involves parallel reactions in multi-well plates, followed by rapid analysis and purification[6][7]. The workflow is designed to be efficient, reproducible, and scalable.

High-Throughput Suzuki-Miyaura Coupling Workflow

HTS_Workflow cluster_prep Plate Preparation cluster_reaction Automated Reaction cluster_analysis Analysis & Purification Array Aryl Halide Array (in 96-well plate) Dispense Liquid Handler: Dispense Boronic Acid, Catalyst, & Base Array->Dispense Input Plate BoronicAcid (4-((2-Fluorobenzyl)oxy)phenyl)boronic acid (Stock Solution) BoronicAcid->Dispense Reagent React Reaction Incubation (Heated Plate Shaker) Dispense->React Reaction Plate Quench Reaction Quench React->Quench Analysis High-Throughput Analysis (UHPLC-MS) Quench->Analysis Purify Mass-Directed Purification Analysis->Purify Hits for Purification QC Final QC & Plating Purify->QC

Caption: High-throughput Suzuki-Miyaura coupling workflow.

Detailed Protocol for High-Throughput Suzuki-Miyaura Coupling

This protocol is designed for a 96-well plate format and can be adapted for different scales.

Materials:

  • (4-((2-Fluorobenzyl)oxy)phenyl)boronic acid

  • Array of aryl halides (e.g., bromides or iodides)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst)[8]

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water mixture)[9]

  • 96-well reaction plates

  • Automated liquid handler

  • Plate shaker with heating capabilities

  • UHPLC-MS system for analysis[10]

  • Mass-directed preparative HPLC for purification

Procedure:

  • Plate Preparation:

    • In a 96-well plate, dispense 50 µL of a 0.2 M solution of each aryl halide in 1,4-dioxane to individual wells.

    • Prepare a stock solution of (4-((2-Fluorobenzyl)oxy)phenyl)boronic acid (0.3 M in 1,4-dioxane).

    • Prepare a catalyst/base slurry by suspending the palladium catalyst (e.g., 5 mol%) and base (2.0 equivalents) in the 1,4-dioxane/water solvent mixture.

  • Automated Reaction Setup:

    • Using an automated liquid handler, add 50 µL of the (4-((2-Fluorobenzyl)oxy)phenyl)boronic acid stock solution to each well containing the aryl halides.

    • Add 100 µL of the catalyst/base slurry to each well.

    • Seal the plate securely.

  • Reaction Incubation:

    • Place the sealed plate on a heated shaker and incubate at 80-100 °C for 4-12 hours. The optimal time and temperature should be determined in preliminary experiments.

  • Workup and Analysis:

    • After cooling to room temperature, quench the reactions by adding 200 µL of water to each well.

    • Extract the products by adding 200 µL of an organic solvent (e.g., ethyl acetate) and shaking vigorously.

    • Centrifuge the plate to separate the layers.

    • Transfer a small aliquot of the organic layer from each well to a new 96-well plate for UHPLC-MS analysis to determine reaction conversion and product purity.

  • Purification and Quality Control:

    • Based on the analytical results, scale up the desired reactions or directly purify the successful reactions from the initial plate using a mass-directed preparative HPLC system.

    • Perform a final quality control check on the purified compounds via UHPLC-MS and NMR (for selected hits).

The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide[5][11]. Understanding the catalytic cycle is crucial for troubleshooting and optimizing reactions.

Suzuki_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition PdII_RX R-Pd(II)L2-X OxAdd->PdII_RX Transmetal Transmetalation PdII_R_Ar R-Pd(II)L2-Ar Transmetal->PdII_R_Ar RedElim Reductive Elimination RedElim->Pd0 Product R-Ar RedElim->Product ArBX2 ArB(OH)2 ArBX2->Transmetal RX R-X RX->OxAdd Base Base Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

A key side reaction to be aware of, particularly with electron-deficient or sterically hindered boronic acids, is protodeboronation, where the boronic acid is replaced by a hydrogen atom from the solvent or trace water[5]. Careful control of reaction conditions, including the choice of base and solvent, can minimize this side reaction.

Alternative Synthetic Strategies

While the Suzuki-Miyaura coupling is a workhorse for generating C-C bonds, alternative methods exist for constructing the diaryl ether motif present in molecules derived from (4-((2-Fluorobenzyl)oxy)phenyl)boronic acid.

Alternatives Target Target Diaryl Ether Motif Suzuki Suzuki-Miyaura Coupling (C-C bond formation) Target->Suzuki Ullmann Ullmann Condensation (C-O bond formation) Target->Ullmann ChanLam Chan-Lam Coupling (C-O bond formation) Target->ChanLam

Caption: Alternative strategies for synthesizing diaryl ether motifs.

  • Ullmann Condensation: This is a classical copper-catalyzed reaction between an aryl halide and a phenol. While effective, it often requires higher temperatures and can have a more limited substrate scope compared to the Suzuki-Miyaura reaction[12][13].

  • Chan-Lam Coupling: This copper-catalyzed reaction couples a boronic acid with a phenol to form a diaryl ether[14]. It offers a milder alternative to the Ullmann condensation and is complementary to the Suzuki-Miyaura reaction for constructing C-O bonds.

The choice of synthetic route will depend on the specific target molecules, the availability of starting materials, and the desired diversity of the library.

Conclusion

(4-((2-Fluorobenzyl)oxy)phenyl)boronic acid is a highly valuable building block for high-throughput library synthesis, offering a strategic entry point to novel, fluorinated chemical matter. Its performance in Suzuki-Miyaura couplings is expected to be robust, with the ortho-fluoro substituent providing a key handle for modulating the physicochemical properties of the final compounds. While alternative building blocks and synthetic strategies exist, the versatility and reliability of this reagent make it a strong candidate for inclusion in any drug discovery program's compound collection. The provided protocols and workflows offer a solid foundation for its successful implementation in high-throughput synthesis campaigns.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.